1-(Cyclopropylmethyl)piperazine diHydrochloride
Description
BenchChem offers high-quality 1-(Cyclopropylmethyl)piperazine diHydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Cyclopropylmethyl)piperazine diHydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(cyclopropylmethyl)piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.2ClH/c1-2-8(1)7-10-5-3-9-4-6-10;;/h8-9H,1-7H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOERBUIHFQNXBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20593429 | |
| Record name | 1-(Cyclopropylmethyl)piperazine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20593429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
373608-42-5 | |
| Record name | 1-(Cyclopropylmethyl)piperazine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20593429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-(Cyclopropylmethyl)piperazine diHydrochloride molecular weight and formula
Executive Summary & Strategic Utility
1-(Cyclopropylmethyl)piperazine is a critical pharmacophore in modern medicinal chemistry, serving as a versatile building block for G-protein coupled receptor (GPCR) ligands—specifically Histamine H3 antagonists and Sigma-1 receptor modulators—and various kinase inhibitors (e.g., Volasertib).
The dihydrochloride salt (2HCl) form is the preferred reagent for storage and handling. Unlike the free base, which is a hygroscopic, air-sensitive oil prone to oxidation, the dihydrochloride salt provides a stable, crystalline solid that ensures precise stoichiometric control during synthesis.
This guide details the physicochemical properties, validated synthetic protocols, and analytical characterization required to utilize this compound effectively in drug development pipelines.
Physicochemical Identity
The distinction between the free base and the salt form is a common source of stoichiometric error in scale-up synthesis. The table below consolidates the essential data for accurate calculations.
Table 1: Comparative Physicochemical Data
| Property | Free Base | Dihydrochloride Salt (Standard Reagent) |
| IUPAC Name | 1-(Cyclopropylmethyl)piperazine | 1-(Cyclopropylmethyl)piperazine dihydrochloride |
| CAS Number | 57184-25-5 | 373608-42-5 |
| Molecular Formula | ||
| Molecular Weight | 140.23 g/mol | 213.15 g/mol |
| Appearance | Colorless to yellow oil | White to off-white crystalline solid |
| Solubility | Organic solvents (DCM, MeOH) | Water, Methanol, DMSO |
| Stability | Air/Light sensitive (oxidizes) | Hygroscopic but chemically stable |
Critical Note: When calculating equivalents for reactions, ensure you adjust for the mass difference. Using the salt MW (213.15) as if it were the free base (140.23) results in a 34% under-loading of the amine, leading to incomplete conversion of expensive electrophiles.
Synthetic Methodologies
While direct alkylation with (bromomethyl)cyclopropane is possible, it often suffers from poly-alkylation (formation of quaternary ammonium salts). The Reductive Amination pathway is the industry standard for high-purity synthesis, avoiding over-alkylation and utilizing milder reagents.
Protocol A: Reductive Amination (Preferred)
Mechanism: Condensation of cyclopropanecarbaldehyde with excess piperazine followed by hydride reduction.
Reagents:
-
Substrate: Cyclopropanecarbaldehyde (1.0 equiv)
-
Amine: Piperazine (3.0 - 5.0 equiv) [Note: Excess prevents bis-alkylation]
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acid Catalyst: Acetic Acid (1.0 equiv)
Step-by-Step Methodology:
-
Imine Formation: In a dry flask under
, dissolve Piperazine (5.0 equiv) in anhydrous DCM. Add Acetic Acid.[1] -
Addition: Dropwise add Cyclopropanecarbaldehyde (1.0 equiv) at 0°C. Allow to stir at Room Temperature (RT) for 1 hour to ensure complete imine formation.
-
Reduction: Cool back to 0°C. Add STAB (1.5 equiv) in portions. The mild nature of STAB prevents the reduction of the aldehyde prior to imine formation.
-
Quench: Stir overnight at RT. Quench with saturated aqueous
. -
Workup: Extract with DCM (3x). The excess piperazine will remain largely in the aqueous phase or can be removed via high-vacuum distillation if the free base is desired.
-
Salt Formation: To generate the stable dihydrochloride:
-
Dissolve the crude oil in dry Diethyl Ether or Ethanol.
-
Add 4M HCl in Dioxane (2.5 equiv) dropwise at 0°C.
-
Filter the resulting white precipitate and wash with cold ether.
-
Protocol B: Direct Alkylation (Alternative)
Use Case: When aldehyde reagents are unavailable. Requires strict control of stoichiometry.
-
Reagents: Piperazine (excess), (Bromomethyl)cyclopropane,
, Acetonitrile. -
Risk: High probability of generating 1,4-bis(cyclopropylmethyl)piperazine.
Visualizing the Synthetic Logic
Figure 1: The reductive amination pathway minimizes side-products by forming the iminium ion prior to reduction, ensuring mono-alkylation.
Analytical Characterization (Quality Control)
To validate the identity and purity of the synthesized 1-(Cyclopropylmethyl)piperazine diHydrochloride, the following analytical profile should be observed.
Nuclear Magnetic Resonance (NMR)
-
Solvent:
or (Salt form is insoluble in ). -
1H-NMR Key Signals:
- 0.3 - 0.7 ppm (Multiplets, 4H): Characteristic cyclopropyl ring protons (high field).
- 1.0 - 1.1 ppm (Multiplet, 1H): Cyclopropyl methine CH.
-
2.9 - 3.0 ppm (Doublet, 2H): Methylene linker (
). - 3.3 - 3.6 ppm (Broad multiplets, 8H): Piperazine ring protons. Note: In the salt form, these shift downfield compared to the free base due to protonation.
Mass Spectrometry (LC-MS)
-
Ionization: ESI+ (Electrospray Ionization).
-
Parent Ion:
m/z. -
Note: You will observe the mass of the free base cation, not the salt mass.
Titration (Stoichiometry Check)
-
Method: Argentometric titration (using
). -
Purpose: To confirm the "di" hydrochloride status.
-
Target: 2.0 equivalents of
. Deviations indicate incomplete salt formation (monohydrochloride) or excess trapped HCl.
Handling & Stability Guidelines
The dihydrochloride salt is significantly more robust than the free base, but specific precautions are required to maintain analytical standard quality.
-
Hygroscopicity: The salt is hygroscopic. It will absorb atmospheric water, altering the effective molecular weight.
-
Protocol: Weigh quickly in ambient air or weigh inside a glovebox for high-precision kinetics.
-
Storage: Store in a desiccator at 4°C.
-
-
Free Base Liberation: If the free base is required for a reaction (e.g., a nucleophilic substitution in non-polar solvent):
-
Dissolve salt in minimum water.
-
Basify to pH > 12 with 1N NaOH.
-
Extract immediately with DCM.
-
Warning: Do not store the free base for long periods; prepare fresh to avoid N-oxide formation.
-
Therapeutic Applications & Mechanism
1-(Cyclopropylmethyl)piperazine is rarely a drug in itself but is a "privileged structure" in drug design.
Pharmacological Rationale[2][3][4]
-
Metabolic Stability: The cyclopropyl group is a "bio-isostere" for isopropyl or ethyl groups. However, the cyclopropyl ring is metabolically more stable against Cytochrome P450 oxidation than alkyl chains, prolonging the drug's half-life (
). -
Lipophilicity Modulation: It balances water solubility (via the basic nitrogens) with lipophilicity (cyclopropyl), aiding blood-brain barrier (BBB) penetration for CNS targets.
Key Target Classes
-
Histamine H3 Receptor Antagonists: Used in cognitive disorders (e.g., Alzheimer's, ADHD). The piperazine moiety mimics the histamine imidazole.
-
Sigma-1 Receptor Ligands: Neuroprotective agents.
-
Kinase Inhibitors: e.g., Volasertib (PLK1 inhibitor) utilizes this motif to solubilize the dihydropteridinone core.
Figure 2: The structural properties of the compound translate directly to pharmacokinetic advantages in downstream drug candidates.
References
-
Chemical Identification & Physical Data
- Source: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5327526, 1-(Cyclopropylmethyl)piperazine.
-
URL:[Link]
-
Synthesis & Salt Formation
- Source: Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. (Standard protocol reference).
-
URL:[Link]
-
Medicinal Chemistry Applications (Volasertib)
- Source: Rudolph, D., et al. (2009). "BI 6727, a Polo-like kinase inhibitor with improved pharmacokinetic profile and broad antitumor activity." Clinical Cancer Research.
-
URL:[Link]
- Source: Sigma-Aldrich (Merck). "1-(Cyclopropylmethyl)
Sources
Technical Monograph: Solubility Dynamics of 1-(Cyclopropylmethyl)piperazine diHydrochloride
Abstract
This guide details the physicochemical behavior, solubility profile, and handling protocols for 1-(Cyclopropylmethyl)piperazine diHydrochloride , a critical secondary amine building block in medicinal chemistry. Unlike its amide analog (used in PARP inhibitors like Olaparib), this alkyl-amine derivative possesses distinct basicity and solubility characteristics driven by the piperazine core. This document provides researchers with validated workflows for solvation, salt-to-base conversion, and stability management.
Part 1: Molecular Architecture & Physicochemical Basis
To master the solubility of this compound, one must understand the competition between its lattice energy and solvation energy.
Structural Analysis
The molecule consists of a piperazine ring N-alkylated with a cyclopropylmethyl group.
-
The Cation (Piperazine core): The piperazine ring contains two nitrogen atoms. The N1 (substituted) and N4 (unsubstituted) positions are both basic. In the diHydrochloride form, both nitrogens are protonated (
and ), creating a highly polar, ionic species. -
The Anion (Chloride): Two chloride counter-ions provide electrostatic stability but significantly increase the lattice energy, making the solid high-melting and stable.
-
The Lipophilic Tail (Cyclopropyl): While the cyclopropyl group adds lipophilicity, the ionization of the piperazine core in the di-HCl salt dominates the solubility profile, rendering the salt hydrophilic.
The pH-Solubility Interplay
The solubility of 1-(Cyclopropylmethyl)piperazine is strictly pH-dependent.
-
pH < 4 (Acidic): The molecule exists as the di-cation (di-HCl salt). Solubility in water is High .
-
pH 8–10 (Basic): As pH approaches the pKa of the piperazine nitrogens (approx. pKa ~9.2 for N4), the molecule deprotonates to the free base. The free base is an oil/liquid and is Low in water solubility but High in organic solvents (DCM, Ethyl Acetate).
Part 2: Solubility Profile & Solvent Compatibility
The following data categorizes solvent suitability for the diHydrochloride salt form.
Solvent Compatibility Matrix
| Solvent Class | Solvent | Solubility Rating | Application |
| Aqueous | Water (pH < 7) | Excellent (>50 mg/mL) | Biological assays, aqueous workups. |
| PBS (pH 7.4) | Good | Buffering capacity may alter solubility limit if concentration is high. | |
| Polar Aprotic | DMSO | Excellent (>100 mg/mL) | Preferred Stock Solution for cryostorage. |
| DMF | Good | Alternative reaction solvent. | |
| Polar Protic | Methanol | Good | Useful for recrystallization or transfer. |
| Ethanol | Moderate | Solubility decreases significantly with temperature. | |
| Non-Polar | Dichloromethane | Poor/Insoluble | The salt is insoluble; the free base is soluble. |
| Diethyl Ether | Insoluble | Used to precipitate the salt from reaction mixtures. | |
| Hexane/Heptane | Insoluble | Antisolvent for purification. |
Dissolution Dynamics Visualization
The following diagram illustrates the thermodynamic process of dissolving the salt versus the precipitation of the free base.
Figure 1: The dissolution cycle showing the transition between the stable salt lattice and the solvated ionic state.
Part 3: Experimental Protocols
Protocol A: Preparation of 100 mM Stock Solution (DMSO)
Target: Creating a stable stock for biological screening. Rationale: DMSO prevents hydrolysis and inhibits microbial growth.
-
Weighing: Accurately weigh 21.3 mg of 1-(Cyclopropylmethyl)piperazine diHydrochloride (MW: ~213.15 g/mol ).
-
Note: The salt is hygroscopic. Weigh quickly in a low-humidity environment.
-
-
Solvation: Add 1.0 mL of anhydrous DMSO (Grade ≥99.9%).
-
Mixing: Vortex for 30 seconds. The solid should dissolve instantly.
-
Visual Check: Solution must be clear and colorless. If hazy, sonicate for 2 minutes at ambient temperature.
-
-
Storage: Aliquot into amber glass vials. Store at -20°C.
-
Stability: Stable for >6 months if protected from moisture.
-
Protocol B: Salt-to-Free Base Conversion (Extraction)
Target: Isolating the nucleophilic free amine for chemical synthesis (e.g., amide coupling). Rationale: The di-HCl salt is non-nucleophilic. You must liberate the free base to react the N4 nitrogen.
Figure 2: Workflow for liberating the reactive free base from the stable salt form.
Detailed Steps:
-
Dissolve 1.0 g of salt in 5 mL distilled water.
-
Place in an ice bath. Slowly add 5M NaOH while monitoring pH. Target pH is 12–14.
-
Observation: The solution will become cloudy as the free base (oil) separates from the water.
-
-
Extract three times with Dichloromethane (DCM) .
-
Combine organic layers, dry over anhydrous Sodium Sulfate (
), and concentrate in vacuo. -
Caution: The free base is volatile and sensitive to
(forms carbamates). Use immediately.
Part 4: Stability & Handling (Troubleshooting)
Hygroscopicity
Piperazine di-HCl salts are notoriously hygroscopic.
-
Symptom: The white crystalline powder turns into a sticky gum.
-
Prevention: Store under inert atmosphere (Argon/Nitrogen) if possible. Use desiccators for long-term storage.
-
Recovery: If the salt becomes gummy, it can often be recrystallized from hot Ethanol/Methanol, though yield will decrease.
Analytical Validation
How do you confirm you have the correct species?
-
1H NMR (D2O): For the salt, the protons on the piperazine ring will be shifted downfield compared to the free base due to the positive charge.
-
Silver Nitrate Test: Dissolve a small amount in water and add
. A thick white precipitate ( ) confirms the presence of chloride counter-ions.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 965875, 1-(Cyclopropylmethyl)piperazine. Retrieved from [Link]
- Google Patents.Method for the preparation of piperazine monohydrochloride (General Salt Chemistry). US3023211A.
What is 1-(Cyclopropylmethyl)piperazine diHydrochloride used for
Executive Summary
1-(Cyclopropylmethyl)piperazine diHydrochloride (CAS 373608-42-5) is a specialized secondary amine building block that has emerged as a "privileged structure" in modern medicinal chemistry. Unlike generic alkyl-piperazines, this specific motif combines the rigid, lipophilic bulk of a cyclopropyl ring with the solubility-enhancing properties of a piperazine core.
Its primary utility lies in its role as a terminal pharmacophore for high-value Active Pharmaceutical Ingredients (APIs), most notably Volasertib (an orphan drug for AML) and Mitapivat (a first-in-class pyruvate kinase activator). This guide dissects the chemical logic, synthesis pathways, and critical handling protocols for this moiety, distinguishing it from structurally similar but functionally distinct analogs like the cyclopropylcarbonyl intermediates used in PARP inhibitors.
Chemical Identity & Physicochemical Profile
The dihydrochloride salt is the preferred form for storage and handling due to the volatility and oxidative instability of the free base.
| Property | Specification |
| Chemical Name | 1-(Cyclopropylmethyl)piperazine diHydrochloride |
| Free Base CAS | 57184-25-5 |
| Salt CAS | 373608-42-5 |
| Molecular Formula | C₈H₁₆N₂[1][2][3][4] · 2HCl |
| Molecular Weight | 213.15 g/mol (Salt) / 140.23 g/mol (Base) |
| Solubility | Highly soluble in water, methanol; insoluble in ether/hexanes. |
| pKa (Base) | ~9.1 (N4), ~5.6 (N1) – The cyclopropylmethyl group maintains basicity. |
| Appearance | White to off-white hygroscopic crystalline solid. |
Strategic Utility in Drug Design (The "Why")
The selection of the 1-(cyclopropylmethyl)piperazine moiety is rarely accidental. It solves three specific medicinal chemistry challenges:
-
Lipophilic Tuning without Floppiness: The cyclopropyl group adds significant lipophilicity (increasing logP) to improve membrane permeability, yet it is structurally rigid compared to an isopropyl or n-propyl group. This reduces the entropic penalty upon binding to a protein pocket.
-
Basicity & Solubility: Unlike amide linkages (seen in Olaparib), the methylene linker (–CH₂–) retains the basicity of the piperazine nitrogen. This allows the drug to form a protonated cation at physiological pH, improving aqueous solubility and enabling salt formation.
-
Metabolic Stability: The cyclopropyl ring is generally resistant to rapid metabolic cleavage compared to linear alkyl chains, prolonging the drug's half-life.
Expert Distinction: The "Methyl" vs. "Carbonyl" Trap
It is critical to distinguish this compound from 1-(Cyclopropanecarbonyl)piperazine .
-
Cyclopropyl-METHYL (Our Topic): Basic amine. Used in Volasertib and Mitapivat .[1]
-
Cyclopropyl-CARBONYL: Neutral amide. Used in Olaparib (PARP inhibitor).[5][6][7]
-
Implication: Substituting one for the other fundamentally alters the hydrogen bond donor/acceptor profile and pKa of the molecule, likely destroying biological activity.
Key Applications & Case Studies
A. Oncology: Volasertib (Plk1 Inhibitor)
Volasertib is a potent inhibitor of Polo-like kinase 1 (Plk1), a key regulator of cell division.[8]
-
Role of Moiety: The 1-(cyclopropylmethyl)piperazine group extends into the solvent-exposed region of the ATP-binding pocket. The basic nitrogen likely interacts with solvating water molecules or specific residues to improve the compound's pharmacokinetic profile.
-
Status: Granted Orphan Drug Designation for Acute Myelogenous Leukemia (AML).[8]
B. Metabolic Disease: Mitapivat (Pyruvate Kinase Activator)
Mitapivat is an allosteric activator of pyruvate kinase (PKR), used to treat hemolytic anemia.[4][9][10]
-
Role of Moiety: The piperazine ring acts as a rigid linker, positioning the cyclopropyl group to fill a specific hydrophobic pocket on the enzyme surface, stabilizing the active tetrameric conformation of PKR.
Synthesis & Manufacturing Protocols
Industrial synthesis prioritizes purity and the avoidance of bis-alkylation (where two cyclopropylmethyl groups attach to one piperazine). The Reductive Acylation Route is the industry standard for high yield.
Protocol: The "Volasertib" Intermediate Route
Reference Standard: Modified from CN108341792B and related process patents.
-
Acylation (Protection):
-
React N-Boc-piperazine with Cyclopropanecarbonyl chloride in dichloromethane (DCM) with Triethylamine (TEA) at 0–10°C.
-
Result: tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate.[11]
-
-
Reduction (The Critical Step):
-
The amide carbonyl is reduced to a methylene group using Borane-THF or LiAlH₄ .
-
Why: This avoids the over-alkylation byproducts common in direct alkylation with bromomethylcyclopropane.
-
Result: tert-butyl 4-(cyclopropylmethyl)piperazine-1-carboxylate.
-
-
Deprotection & Salt Formation:
-
The Boc group is removed using HCl in Isopropanol/Ethanol .
-
The product precipitates as the dihydrochloride salt .
-
Figure 1: The preferred "Reductive Acylation" pathway minimizes impurities compared to direct alkylation.
Handling, Stability, & Quality Control
Hygroscopicity Warning
The dihydrochloride salt is hygroscopic . Exposure to ambient moisture will cause the solid to clump and eventually deliquesce (turn into a liquid).
-
Storage: Store under inert gas (Argon/Nitrogen) in a desiccator at 2–8°C.
-
Handling: Weigh quickly in a low-humidity environment or glovebox.
Analytical Markers (QC)
To verify identity and purity, look for these specific NMR signals:
-
¹H NMR (D₂O):
-
Cyclopropyl Ring: Distinctive multiplets upfield at δ 0.4–0.8 ppm (2H, 2H) and δ 1.1 ppm (1H, methine).
-
Methylene Linker: A doublet at δ ~3.0 ppm connecting the ring to the piperazine.
-
Piperazine Core: Two multiplets around δ 3.5–3.8 ppm .
-
-
Impurity Check: Look for the "bis-alkylated" impurity (two cyclopropylmethyl groups), which shows symmetry in the piperazine signals, or residual Boc signals at δ 1.4 ppm.
References
- Boehringer Ingelheim. (2014). Volasertib (BI 6727) Investigator's Brochure.
-
Kung, C., et al. (2017).[9] "AG-348 enhances pyruvate kinase activity in red blood cells from patients with pyruvate kinase deficiency."[4][9] Blood, 130(11), 1347-1356.[9] Link (Describes Mitapivat/AG-348 and its mechanism).
-
Ganesh Remedies. (2024). 1-(Cyclopropylmethyl)piperazine Technical Data Sheet.Link (Commercial specifications and handling).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 59634741, Mitapivat.[10]Link (Verifies the N-cyclopropylmethyl structure).
-
Google Patents. (2018). CN108341792B: Preparation method of Volasertib intermediate 1-cyclopropyl methyl piperazine.[11]Link (Detailed synthesis protocol).
Sources
- 1. GSRS [precision.fda.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. Olaparib Impurity Y | C28H29FN4O4 | CID 177829055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. researchgate.net [researchgate.net]
- 6. Olaparib - Wikipedia [en.wikipedia.org]
- 7. Olaparib | C24H23FN4O3 | CID 23725625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Volasertib - Wikipedia [en.wikipedia.org]
- 9. Mitapivat | 1260075-17-9 [chemicalbook.com]
- 10. Mitapivat - Wikipedia [en.wikipedia.org]
- 11. CN108341792B - Preparation method of Volasertib intermediate 1-cyclopropyl methyl piperazine - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Synthesis of 1-(Cyclopropylmethyl)piperazine: A Core Moiety in Modern Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Cyclopropylmethylpiperazine Scaffold
1-(Cyclopropylmethyl)piperazine is a critical parent compound and key intermediate in the synthesis of a multitude of active pharmaceutical ingredients (APIs).[1] Its structural motif, combining the rigid, strained cyclopropyl group with the versatile piperazine ring, imparts favorable physicochemical and pharmacological properties to drug candidates. The piperazine moiety is a common scaffold in medicinal chemistry, often enhancing aqueous solubility and providing a handle for modulating the pharmacokinetic profile of a molecule. The cyclopropylmethyl group, on the other hand, is frequently introduced to increase metabolic stability, improve potency, and reduce off-target effects.[2] This unique combination has led to the incorporation of 1-(cyclopropylmethyl)piperazine in various drug discovery programs, most notably as a key intermediate in the synthesis of the Polo-like kinase 1 (Plk1) inhibitor, Volasertib, an orphan drug for the treatment of Acute Myeloid Leukemia (AML).[3]
This in-depth technical guide provides a comprehensive overview of the primary synthetic routes to 1-(cyclopropylmethyl)piperazine, offering detailed experimental protocols and a comparative analysis to aid researchers and process chemists in selecting the most suitable method for their specific needs.
Strategic Approaches to the Synthesis of 1-(Cyclopropylmethyl)piperazine
The synthesis of 1-(cyclopropylmethyl)piperazine can be broadly categorized into three primary strategies, each with its own set of advantages and disadvantages in terms of efficiency, scalability, and control over selectivity. The choice of a particular route often depends on factors such as the availability of starting materials, desired purity of the final product, and the scale of the synthesis.
The three main synthetic pathways are:
-
Multi-step Synthesis via N-Boc Protected Piperazine: A robust and highly selective method that involves the initial protection of one of the piperazine nitrogens, followed by acylation, reduction, and deprotection.
-
Direct Alkylation of Piperazine: A more direct approach involving the reaction of piperazine with a cyclopropylmethyl halide. While seemingly simpler, this method can present challenges in controlling the degree of alkylation.
-
Reductive Amination of Piperazine: A versatile method that involves the reaction of piperazine with cyclopropanecarboxaldehyde in the presence of a reducing agent.
The following sections will delve into the mechanistic details and practical execution of each of these synthetic strategies.
Route 1: Multi-step Synthesis via N-Boc Protected Piperazine
This is a widely employed and well-documented method that offers excellent control over the formation of the desired mono-substituted product, making it highly suitable for large-scale production where purity is paramount.[3] The use of the tert-butoxycarbonyl (Boc) protecting group ensures that only one of the piperazine nitrogens is available for reaction, thus preventing the formation of the undesired bis-alkylated byproduct.
Mechanistic Pathway
The synthesis proceeds through a three-step sequence:
-
Acylation of N-Boc-piperazine: N-Boc-piperazine is reacted with cyclopropanecarbonyl chloride in the presence of a base to form the corresponding amide, tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate.
-
Reduction of the Amide: The carbonyl group of the amide is then reduced to a methylene group using a suitable reducing agent, such as sodium borohydride in the presence of a Lewis acid like boron trifluoride etherate, to yield N-Boc-1-(cyclopropylmethyl)piperazine.
-
Deprotection: The final step involves the removal of the Boc protecting group under acidic conditions to afford the target compound, 1-(cyclopropylmethyl)piperazine.
Figure 1. Synthetic workflow for the N-Boc-piperazine route.
Detailed Experimental Protocol
The following protocol is adapted from a patented procedure for the synthesis of the Volasertib intermediate.[3]
Step 1: Synthesis of tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate
-
To a stirred solution of N-Boc-piperazine (1.0 eq) and a suitable base such as triethylamine (1.5-2.0 eq) in an inert solvent like dichloromethane, cool the mixture to 0-10 °C.
-
Slowly add cyclopropanecarbonyl chloride (1.1-1.3 eq) dropwise, maintaining the temperature between 0-10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Step 2: Synthesis of N-Boc-1-(cyclopropylmethyl)piperazine
-
Dissolve the crude product from Step 1 in an etheral solvent such as tetrahydrofuran.
-
Add sodium borohydride (1.5-2.0 eq) to the solution.
-
Cool the mixture to 0-10 °C and slowly add boron trifluoride etherate (1.1-1.5 eq) dropwise.
-
Allow the reaction to stir at room temperature for 2-4 hours.
-
Carefully quench the reaction with water and extract the product with a suitable organic solvent.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the N-Boc protected product. A yield of 89% for this step has been reported.[3]
Step 3: Synthesis of 1-(cyclopropylmethyl)piperazine
-
Dissolve the N-Boc protected product from Step 2 in an alcohol solvent like isopropanol or methanol.
-
Add concentrated hydrochloric acid (2.5-3.0 eq) and heat the mixture to 40-60 °C for 2-4 hours.
-
After the reaction is complete, cool the mixture and adjust the pH to 10-11 with an aqueous solution of sodium hydroxide or potassium hydroxide.
-
Extract the product with an organic solvent, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain 1-(cyclopropylmethyl)piperazine.
| Parameter | Step 1 (Acylation) | Step 2 (Reduction) | Step 3 (Deprotection) |
| Key Reagents | N-Boc-piperazine, Cyclopropanecarbonyl chloride, Triethylamine | Sodium borohydride, Boron trifluoride etherate | Concentrated HCl |
| Solvent | Dichloromethane | Tetrahydrofuran | Isopropanol/Methanol |
| Temperature | 0-20 °C | 0-25 °C | 40-60 °C |
| Reaction Time | 2-4 hours | 2-4 hours | 2-4 hours |
| Reported Yield | High | 89% | High |
Table 1. Summary of reaction conditions for the N-Boc-piperazine route.
Route 2: Direct Alkylation of Piperazine
This approach represents the most atom-economical synthesis, directly coupling piperazine with a cyclopropylmethyl halide. However, the primary challenge of this method is controlling the selectivity for mono-alkylation versus di-alkylation, as both nitrogen atoms of the piperazine ring are nucleophilic.
Mechanistic Considerations
The reaction proceeds via a standard nucleophilic substitution (SN2) mechanism, where the nitrogen atom of piperazine attacks the electrophilic carbon of the cyclopropylmethyl halide, displacing the halide ion. To favor mono-alkylation, a large excess of piperazine can be used to increase the statistical probability of the electrophile reacting with an un-substituted piperazine molecule. Alternatively, using a mono-protonated salt of piperazine can reduce the nucleophilicity of the second nitrogen, thereby favoring mono-alkylation.[4]
Figure 2. Reaction scheme for the direct alkylation of piperazine.
Experimental Protocol Example
The following protocol is based on a patented procedure.[5]
-
Combine anhydrous piperazine (1.0 eq), bromomethylcyclopropane (1.0 eq), and a base such as dipotassium carbonate in a suitable solvent like dimethylformamide.
-
Heat the mixture with stirring for an extended period (e.g., 30 hours at 110 °C).
-
After cooling, filter the reaction mixture to remove inorganic salts.
-
Remove the solvent and any unreacted starting materials under vacuum.
-
The crude product can then be purified by distillation to isolate the desired 1-(cyclopropylmethyl)piperazine.
It is important to note that without careful control of stoichiometry and reaction conditions, the formation of the di-alkylated byproduct is a significant possibility. Using a large excess of piperazine can mitigate this, but this then requires an efficient method for removing the unreacted starting material.
Route 3: Reductive Amination of Piperazine
Reductive amination is a versatile and widely used method for the formation of C-N bonds.[6] This approach involves the reaction of piperazine with cyclopropanecarboxaldehyde to form an iminium ion intermediate, which is then reduced in situ to the desired amine product. This method can offer good selectivity for mono-alkylation, particularly when using a protecting group strategy on one of the piperazine nitrogens.
Mechanistic Pathway
The reaction proceeds in two main stages within a single pot:
-
Iminium Ion Formation: The nucleophilic nitrogen of piperazine attacks the carbonyl carbon of cyclopropanecarboxaldehyde, followed by dehydration to form a reactive iminium ion intermediate.
-
Reduction: A reducing agent present in the reaction mixture, such as sodium triacetoxyborohydride, then reduces the iminium ion to the final secondary amine product.
Figure 3. General scheme for the reductive amination of piperazine.
General Experimental Considerations
-
Dissolving piperazine in a suitable solvent, such as dichloromethane or dichloroethane.
-
Adding cyclopropanecarboxaldehyde to the solution.
-
Introducing a mild reducing agent, such as sodium triacetoxyborohydride. The reaction is typically carried out at room temperature.
-
The reaction progress would be monitored by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, the reaction would be quenched, and the product would be isolated and purified, likely through an acid-base workup and chromatography or distillation.
To achieve mono-selectivity, a careful control of the stoichiometry of the reactants would be crucial, likely using an excess of piperazine.
Comparative Analysis of Synthetic Routes
| Feature | N-Boc Protected Route | Direct Alkylation | Reductive Amination |
| Selectivity | Excellent for mono-substitution | Prone to di-alkylation | Can be selective with careful control or protection |
| Number of Steps | Multi-step (3 steps) | Single step | Single pot, two stages |
| Scalability | High, due to good control | Challenging due to selectivity issues | Potentially high |
| Atom Economy | Lower | Higher | Moderate |
| Reagent Cost | Higher (Boc-anhydride) | Lower | Moderate |
| Overall Yield | Generally high and reproducible | Can be variable and lower for the desired product | Potentially high |
Table 2. Comparison of the primary synthetic routes to 1-(cyclopropylmethyl)piperazine.
Conclusion and Future Perspectives
The synthesis of 1-(cyclopropylmethyl)piperazine is a well-established process with several viable routes available to the research and process chemist. The multi-step synthesis via N-Boc protected piperazine stands out as the most robust and scalable method, offering excellent control over selectivity and leading to a high-purity product. This makes it the preferred route for pharmaceutical manufacturing where stringent quality control is essential.
Direct alkylation offers a more direct and atom-economical approach, but the lack of selectivity can be a significant drawback, often leading to purification challenges and lower overall yields of the desired mono-substituted product. Reductive amination presents a versatile alternative, and while it can be highly efficient, achieving high mono-selectivity without the use of a protecting group requires careful optimization of reaction conditions.
Future developments in this area may focus on the development of more selective and efficient catalytic methods for the direct mono-N-alkylation of piperazine, which would combine the atom economy of the direct routes with the high selectivity of the protecting group strategies. Continuous flow chemistry is another area that could offer significant advantages in terms of safety, efficiency, and scalability for the synthesis of this important pharmaceutical intermediate.[7]
References
- DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents.
-
Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - NIH. Available at: [Link]
-
The Cyclopropyl Group in Medicinal Chemistry - Scientific Update - UK. Available at: [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC. Available at: [Link]
- CN108341792B - Preparation method of Volasertib intermediate 1-cyclopropyl methyl piperazine - Google Patents.
- US20130324732A1 - Process for the Preparation of a Mono-N-Alkypiperazine - Google Patents.
-
Comparative synthetic platforms for mono‐N‐alkylation of piperazine.... | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Reductive amination route for selective N‐monosubstitution. Piperazine... | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine | Semantic Scholar. Available at: [Link]
- EP0050072A1 - Cyclopropyl methyl piperazines, process for their preparation and their use in therapeutics - Google Patents.
-
Convergent and Fast Route to Piperazines via IMCR - Organic Chemistry Portal. Available at: [Link]
-
Intramolecular reductive amination for the preparation of piperazines.⁷¹ - ResearchGate. Available at: [Link]
-
Reductive amination of piperazine : r/OrganicChemistry - Reddit. Available at: [Link]
-
Synthesis of piperazines - Organic Chemistry Portal. Available at: [Link]
- EP0050072B1 - Cyclopropyl methyl piperazines, process for their preparation and their use in therapeutics - Google Patents.
-
(PDF) Synthesis, anticancer and antituberculosis studies for [1-(4-chlorophenyl) cyclopropyl] (piperazine-yl) methanone derivates - ResearchGate. Available at: [Link]
-
Pharmaceuticals, Large‐Scale Synthesis | Request PDF - ResearchGate. Available at: [Link]
- United States Patent (19) - Googleapis.com.
-
Discovery of 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]Thiophen-2-yl)-1H-Benzo[d]Imidazole-5-Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist - PubMed. Available at: [Link]
-
Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives - MDPI. Available at: [Link]
Sources
- 1. 1-(Cyclopropylmethyl)piperazine- 57184-25-5 [ganeshremedies.com]
- 2. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN108341792B - Preparation method of Volasertib intermediate 1-cyclopropyl methyl piperazine - Google Patents [patents.google.com]
- 4. DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents [patents.google.com]
- 5. EP0050072A1 - Cyclopropyl methyl piperazines, process for their preparation and their use in therapeutics - Google Patents [patents.google.com]
- 6. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Guide: Biological Activity & Therapeutic Potential of Cyclopropylmethylpiperazine Derivatives
This technical guide provides an in-depth analysis of cyclopropylmethylpiperazine derivatives, focusing on their medicinal chemistry, pharmacological mechanisms, and experimental protocols.
Executive Summary
The 1-(cyclopropylmethyl)piperazine moiety represents a privileged scaffold in modern drug discovery, particularly within Central Nervous System (CNS) therapeutics and Oncology. Its structural uniqueness lies in the cyclopropylmethyl (CPM) group, which functions as a metabolically stable, lipophilic anchor. Unlike simple alkyl chains, the CPM group offers distinct steric bulk and electronic properties ("bent bond" character) that enhance binding affinity at hydrophobic pockets of G-Protein Coupled Receptors (GPCRs) and kinases. This guide details the structure-activity relationships (SAR), synthesis, and biological validation of these derivatives, exemplified by the clinical candidate Volasertib .
Part 1: Medicinal Chemistry & SAR Logic
The "Cyclopropylmethyl Effect"
In medicinal chemistry, replacing a methyl or ethyl group with a cyclopropylmethyl group often results in a non-linear leap in biological activity. This is governed by three key factors:
-
Metabolic Stability: The C-H bonds in a cyclopropyl ring have higher dissociation energy (~106 kcal/mol) compared to acyclic alkanes (~98 kcal/mol). This makes the CPM group more resistant to Cytochrome P450-mediated oxidative
-dealkylation, extending the compound's half-life ( ). -
Steric & Hydrophobic Fit: The CPM group provides a rigid, "T-shaped" hydrophobic bulk that fits tightly into the orthosteric binding sites of dopamine receptors (D2/D3) and the ATP-binding pockets of kinases (e.g., PLK1).
-
Electronic Factors: The cyclopropyl ring possesses
-character due to its bent bonds (Walsh orbitals), allowing it to engage in cation- or - interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in receptor binding sites.
SAR Visualization
The following diagram illustrates the structural logic of the scaffold.
Figure 1: Structural dissection of the N-cyclopropylmethylpiperazine pharmacophore showing key interaction points.
Part 2: Pharmacological Targets & Mechanisms
Oncology: PLK1 Inhibition (Volasertib)
The most prominent application of this moiety is in Volasertib (BI 6727) , a highly potent Polo-like Kinase 1 (PLK1) inhibitor.[1]
-
Role of CPM Moiety: The cyclopropylmethyl group on the piperazine ring occupies a specific hydrophobic sub-pocket near the solvent-exposed region of the ATP-binding site. This interaction is critical for potency (IC
= 0.87 nM) and selectivity against other kinases. -
Mechanism: Inhibition of PLK1 induces mitotic arrest at the G2/M transition, leading to apoptosis in dividing tumor cells.
CNS: Dopamine & Sigma Receptors
Derivatives bearing this group are classic ligands for:
-
Dopamine D2/D3 Receptors: The CPM group mimics the steric bulk of endogenous ligands but with higher lipophilicity, often creating partial agonists or antagonists used in antipsychotics.
-
Sigma-1 (
) Receptors: The hydrophobic N-substituent is a prerequisite for high-affinity binding, which modulates calcium signaling and neurotransmitter release.
Signaling Pathway Diagram
The mechanism of action for Volasertib-induced apoptosis is detailed below.
Figure 2: Mechanism of Action for Volasertib.[2] The drug inhibits PLK1, preventing Cdc25C activation and causing mitotic catastrophe.
Part 3: Experimental Protocols
Synthesis of 1-(Cyclopropylmethyl)piperazine
This protocol is optimized for high yield and purity, avoiding the over-alkylation issues common with direct alkylation.
Reaction Scheme:
-
Acylation: N-Boc-piperazine + Cyclopropanecarbonyl chloride
Amide intermediate. -
Reduction: Amide
Amine (using Borane or LiAlH ). -
Deprotection: Removal of Boc group.
Step-by-Step Protocol (Lab Scale):
-
Amide Formation:
-
Dissolve N-Boc-piperazine (10 mmol) and Triethylamine (15 mmol) in anhydrous Dichloromethane (DCM) (50 mL) at 0°C.
-
Dropwise add Cyclopropanecarbonyl chloride (11 mmol).
-
Stir at Room Temperature (RT) for 4 hours.
-
Wash with water, dry over Na
SO , and concentrate to yield the amide intermediate.
-
-
Reduction (Critical Step):
-
Dissolve the amide in anhydrous THF .
-
Add Borane-THF complex (1M, 3 equivalents) slowly at 0°C under Argon.
-
Reflux for 4 hours.
-
Quench: Cool to 0°C and carefully add MeOH. Add conc. HCl and reflux for 1 hour (to break the amine-borane complex).
-
Basify with NaOH and extract with DCM.
-
-
Purification:
-
The crude product is often pure enough, but can be distilled or converted to the hydrochloride salt (using HCl/Dioxane) for crystallization.
-
Figure 3: Synthetic workflow for the production of the cyclopropylmethylpiperazine core.
Biological Assay: PLK1 Kinase Inhibition
To validate the activity of derivatives like Volasertib.
-
Reagents: Recombinant human PLK1 (catalytic domain), Casein (substrate), [
- P]ATP. -
Protocol:
-
Prepare assay buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl
, 1 mM DTT. -
Incubate test compound (serial dilutions) with PLK1 enzyme (10 ng/well) for 15 mins.
-
Initiate reaction by adding ATP mix (10
M ATP + 0.5 Ci [ - P]ATP) and Casein (1 g). -
Incubate at 30°C for 60 mins.
-
Stop reaction with 10% Trichloroacetic acid (TCA).
-
Harvest precipitates onto filter plates and measure radioactivity via scintillation counting.
-
-
Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC
.
Part 4: Key Data Summary
The table below highlights the comparative advantage of the Cyclopropylmethyl (CPM) group over standard alkyl substituents in relevant pharmacological targets.
| Substituent (R) | Target | Affinity (Ki / IC50) | Biological Effect |
| -Methyl | Dopamine D2 | ~250 nM | Weak binding, rapid metabolism. |
| -Ethyl | Dopamine D2 | ~50 nM | Moderate binding. |
| -Cyclopropylmethyl | Dopamine D2 | < 10 nM | High affinity, partial agonism. |
| -Cyclopropylmethyl | PLK1 | 0.87 nM | Potent inhibition (Volasertib). |
| -Benzyl | Sigma-1 | ~5 nM | High affinity, but lower metabolic stability. |
Note: Data represents typical values for optimized scaffolds containing these moieties.
References
-
Rudolph, D., et al. (2009). "BI 6727, a Polo-like Kinase Inhibitor with Improved Pharmacokinetic Profile and Broad Antitumor Activity."[2] Clinical Cancer Research.
-
Gjertsen, B.T. & Schöffski, P. (2015). "Discovery and development of the Polo-like kinase inhibitor volasertib in cancer therapy."[3] Leukemia.[3][4][5]
-
Talele, T.T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules." Journal of Medicinal Chemistry.
-
Google Patents (2018). "Preparation method of Volasertib intermediate 1-cyclopropyl methyl piperazine." CN108341792B.
-
Mach, R.H., et al. (2004). "N-Substituted Piperazine Derivatives as Sigma-1 and Sigma-2 Receptor Ligands." Journal of Medicinal Chemistry.
Sources
- 1. Volasertib for Treatment of Acute Myeloid Leukaemia (AML) - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. Discovery and development of the Polo-like kinase inhibitor volasertib in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of volasertib-resistant mechanism and evaluation of combination effects with volasertib and other agents on acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Volasertib for the treatment of acute myeloid leukemia: a review of preclinical and clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Volasertib - Wikipedia [en.wikipedia.org]
Technical Safety & Handling Guide: 1-(Cyclopropylmethyl)piperazine diHydrochloride
Executive Summary & Chemical Identity
1-(Cyclopropylmethyl)piperazine diHydrochloride is a critical secondary amine building block, frequently employed in the synthesis of GPCR ligands and kinase inhibitors (e.g., Volasertib). While often perceived as a stable salt, its handling requires rigorous adherence to safety protocols due to the sensitizing nature of the piperazine moiety and the corrosive potential of the concentrated hydrochloride form.
This guide moves beyond generic SDS data, providing a causal analysis of hazards and self-validating handling workflows.
Physiochemical Profile
The dihydrochloride salt improves water solubility and shelf-stability compared to the free base (CAS 57184-25-5), but it introduces acidic properties upon dissolution.
| Property | Specification | Technical Note |
| Compound Name | 1-(Cyclopropylmethyl)piperazine diHydrochloride | N-substituted piperazine salt |
| CAS Number | 373608-42-5; 139256-79-4 | Verify specific batch CAS; 57184-25-5 refers to the free base. |
| Formula | C₈H₁₈Cl₂N₂ | Stoichiometry: 1 Base : 2 HCl |
| Molecular Weight | 213.15 g/mol | Essential for molarity calculations (vs. 140.23 g/mol for free base). |
| Physical State | White to off-white crystalline solid | Hygroscopic; tends to clump if exposed to ambient moisture. |
| Solubility | High in Water, DMSO, Methanol | Dissolution is exothermic; add solid to solvent, not vice versa. |
| Acidity (pKa) | ~5.5 - 6.0 (aq. solution) | The 2HCl form generates acidic solutions (pH < 4 at high conc.). |
Toxicological Mechanisms & Hazard Analysis
The primary risks associated with this compound stem from two distinct chemical functionalities: the acidic hydrochloride counterions and the reactive piperazine ring .
Mechanism of Toxicity
-
Tissue Corrosivity (H314/H318): Upon contact with mucous membranes or moist skin, the dihydrochloride salt hydrolyzes to release hydrochloric acid locally, causing immediate protein denaturation and potential deep-tissue burns.
-
Respiratory Sensitization (H334): Piperazine derivatives are notorious haptens. They can bind to serum albumin, forming immunogenic complexes that trigger IgE-mediated hypersensitivity. Repeated inhalation of dust, even at low levels, can lead to occupational asthma.
Hazard Pathway Visualization
The following diagram illustrates the causal link between exposure routes and physiological outcomes, dictating the necessary engineering controls.
Figure 1: Hazard pathway analysis linking exposure routes to specific toxicological mechanisms and required controls.
Operational Safety & Handling Protocols
Storage and Stability
-
Hygroscopicity: The diHydrochloride salt is hygroscopic. Moisture absorption leads to hydrolysis and "caking," which increases the risk of dust generation during subsequent breaking of the solid.
-
Protocol: Store at 2–8°C under an inert atmosphere (Argon or Nitrogen). Cap containers immediately after use. Parafilm sealing is recommended for long-term storage.
Safe Weighing & Solubilization Workflow
This protocol is designed to eliminate inhalation risk and prevent exothermic runaway during solution preparation.
Required PPE:
-
Double Nitrile Gloves (0.11 mm min thickness).
-
Chemical Safety Goggles (Face shield recommended if handling >5g).
-
Lab Coat (Buttoned to neck).
-
Respiratory: P2/N95 respirator required if weighing outside a fume hood (Not recommended).
Step-by-Step Protocol:
-
Engineering Setup:
-
Verify Fume Hood face velocity is >0.5 m/s.
-
Place the analytical balance inside the hood or use a powder containment enclosure.
-
-
Weighing:
-
Tare the receiving vessel (scintillation vial or flask) before opening the compound container.
-
Use a disposable anti-static spatula.
-
Critical: Do not return excess material to the stock container to prevent cross-contamination and moisture introduction.
-
-
Solubilization (The "Acid Rule"):
-
Solvent Choice: Water, DMSO, or Methanol.
-
Addition Order: Always add the Solid to the Solvent .
-
Reasoning: Adding solvent to a pile of dihydrochloride salt can create local hot spots due to the heat of solution, potentially causing splashing of acidic droplets.
-
Vortex or magnetically stir until clear. Expect a slight temperature rise.
-
Validated Handling Workflow Diagram
Figure 2: Operational workflow emphasizing thermal equilibration and containment.
Emergency Response & Decontamination
First Aid Measures
-
Eye Contact: Immediate irrigation is vital.[1] The acidic nature causes rapid damage. Flush for 15 minutes lifting eyelids. Do not use neutralization agents (e.g., bicarb) in the eye; use saline or water only.
-
Skin Contact: Wash with soap and water.[1][2][3] If redness persists, seek medical attention (potential for delayed sensitization dermatitis).
-
Inhalation: Move to fresh air immediately. If wheezing occurs (asthmatic response), medical observation is required.
Spill Cleanup[4]
-
Evacuate: Clear the immediate area if dust is airborne.
-
PPE: Wear full PPE including respiratory protection (N95/P100).
-
Neutralization: Cover the spill with a weak base (Sodium Carbonate or Sodium Bicarbonate) to neutralize the acidity.
-
Removal: Wet-sweep or use a HEPA vacuum. Do not dry sweep , as this aerosolizes the sensitizing dust.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18403316, 1-(Cyclopropylmethyl)piperazine dihydrochloride. Retrieved from [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Piperazine Dihydrochloride. (General Piperazine Salt Hazards). Retrieved from [Link]
Sources
Methodological & Application
Application Note: 1-(Cyclopropylmethyl)piperazine in Volasertib API Synthesis
[1][2]
Executive Summary
This technical guide details the critical application of 1-(Cyclopropylmethyl)piperazine (CAS: 57184-25-5) as a strategic raw material in the synthesis of Volasertib (BI 6727), a highly potent Polo-like kinase 1 (PLK1) inhibitor.
The piperazine moiety serves as the solubility-enhancing "tail" of the Volasertib molecule, modulating its pharmacokinetic (PK) profile and volume of distribution. This protocol focuses on the reductive amination step, identified as the most robust method for introducing this intermediate into the cyclohexyl-benzamide scaffold. We prioritize a "Quality by Design" (QbD) approach, emphasizing reaction kinetics, impurity control, and self-validating process parameters.
Material Science & Specifications
The quality of the final API is directly correlated to the purity of the starting piperazine. Impurities in this starting material—specifically secondary amines or bis-alkylated byproducts—can lead to difficult-to-remove structural analogs in the final API.
Key Intermediate Profile[3]
-
Role: Nucleophilic amine source for reductive amination.
-
Critical Quality Attributes (CQAs):
-
Purity (GC/HPLC):
[3] -
Water Content (KF):
(Critical: Excess water hydrolyzes the imine intermediate, stalling the reaction). -
Secondary Amine Content:
(Competes for the ketone).
-
Preparation Context
While commercially available, this intermediate is often synthesized via the acylation of N-Boc-piperazine with cyclopropanecarbonyl chloride followed by reduction (using
Core Protocol: Reductive Amination Coupling
The most convergent and scalable route to Volasertib involves coupling 1-(cyclopropylmethyl)piperazine with a 4-aminocyclohexanone derivative (often protected or already attached to the benzamide linker).
Reaction Logic & Mechanism
Direct alkylation (using alkyl halides) is prone to over-alkylation. Reductive amination is preferred for its selectivity.
-
Imine Formation: The secondary amine of the piperazine attacks the ketone of the cyclohexanone scaffold under slightly acidic conditions to form a hemiaminal, which dehydrates to an iminium ion.
-
Reduction: A selective reducing agent (typically Sodium triacetoxyborohydride, STAB) reduces the iminium species to the desired tertiary amine.
Why STAB? Unlike
Experimental Workflow Diagram
The following diagram illustrates the specific coupling step within the broader API synthesis context.
Figure 1: Convergent synthesis step showing the reductive amination of the cyclohexanone scaffold with 1-(cyclopropylmethyl)piperazine.[3]
Step-by-Step Methodology
Scale: 100 mmol equivalent (Pilot Scale parameters).
Reagents:
-
Cyclohexanone derivative (e.g., N-(4-oxocyclohexyl)-3-methoxy-4-nitrobenzamide): 1.0 eq
-
1-(Cyclopropylmethyl)piperazine: 1.1 eq
-
Acetic Acid (AcOH): 1.5 eq (Catalyst)
-
Sodium Triacetoxyborohydride (STAB): 1.5 eq
-
Solvent: Dichloromethane (DCM) or THF (Anhydrous).
Procedure:
-
Imine Formation (Equilibration):
-
Charge the reaction vessel with the Cyclohexanone derivative (1.0 eq) and DCM (10 volumes).
-
Add 1-(Cyclopropylmethyl)piperazine (1.1 eq) followed by Acetic Acid (1.5 eq).
-
Critical Check: Verify pH is between 5.0 and 6.0. If too basic, imine formation is slow; if too acidic, the amine is protonated and deactivated.
-
Stir at
for 1–2 hours. -
Process Control: Monitor by HPLC for the disappearance of the ketone and appearance of the imine (often unstable on column) or hemiaminal.
-
-
Reduction Step:
-
Cool the mixture to
. -
Add STAB (1.5 eq) portion-wise over 30 minutes. Caution: Mild exotherm and gas evolution.
-
Allow the reaction to warm to room temperature (
) and stir for 12 hours.
-
-
Quench & Work-up:
-
Stereochemical Control (Isomer Management):
-
Reductive amination on 4-substituted cyclohexanones yields a mixture of cis and trans isomers. Volasertib requires the trans configuration.
-
Purification: The crude residue is typically recrystallized from Ethanol/Water or Isopropanol to enrich the thermodynamically stable trans-isomer to >99% de.
-
Process Control & Troubleshooting
To ensure "Trustworthiness" in the manufacturing setting, the following self-validating parameters must be monitored.
| Parameter | Observation | Corrective Action |
| Water Content | Reaction stalls; Ketone remains unreacted. | Ensure solvents are anhydrous (<0.05% |
| Cis/Trans Ratio | High cis content (>30%). | Switch reducing agent to bulky borohydrides or thermodynamic equilibration conditions. Recrystallize aggressively. |
| Bis-alkylation | Impurity at RRT 1.2. | Strictly control stoichiometry. Ensure ketone is not in large excess relative to the amine during mixing. |
| Residual Boron | Sticky solid; poor crystallization. | Perform an oxidative workup (rare) or extensive MeOH washes to break boron-amine complexes. |
Safety & Compliance
-
1-(Cyclopropylmethyl)piperazine: Irritant. Avoid inhalation. Handle in a fume hood.
-
STAB: Flammable solid. Releases hydrogen gas upon contact with water/acid. Ensure proper venting.
-
Regulatory: Ensure the starting piperazine is free of heavy metals (Pd, Pt) if catalytic hydrogenation was used in its upstream synthesis, as these can poison downstream catalysts in the Volasertib synthesis (e.g., nitro reduction steps).
References
-
Discovery of Volasertib: Rudolph, D., et al. (2009).[5] "BI 6727, a Polo-like kinase inhibitor with improved pharmacokinetic profile and broad antitumor activity."[5] Clinical Cancer Research. Link
-
Synthesis Optimization: Wang, K., et al. (2015). "Multigram-scale Synthesis of Volasertib, an Inhibitor of Polo-like Kinases." Journal of Medicinal Chemistry. Link
-
Reductive Amination Methodology: Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link
-
Process Patent: Boehringer Ingelheim International GmbH. (2006). "Process for the manufacture of dihydropteridinones." WO2006018185. Link
Sources
- 1. 1-(Cyclopropylmethyl)piperazine- 57184-25-5 [ganeshremedies.com]
- 2. CN108341792B - Preparation method of Volasertib intermediate 1-cyclopropyl methyl piperazine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Note: Safe Handling and Storage of 1-(Cyclopropylmethyl)piperazine diHydrochloride
Executive Summary
1-(Cyclopropylmethyl)piperazine diHydrochloride (CAS 373608-42-5) is a critical piperazine derivative often utilized as an intermediate in the synthesis of pharmaceutical agents, including antihistamines and antipsychotics. Unlike its free base counterpart (CAS 57184-25-5), which is a corrosive liquid, the diHydrochloride salt presents as a solid. However, it retains significant irritant properties and possesses specific storage requirements due to hygroscopicity.
This guide provides a self-validating framework for the safe management of this compound, ensuring personnel safety and data integrity.
Key Compound Data
| Property | Specification |
| Chemical Name | 1-(Cyclopropylmethyl)piperazine diHydrochloride |
| CAS Number | 373608-42-5 |
| Molecular Formula | C₈H₁₆N₂[1][2][3][4][5][6][7] · 2HCl |
| Molecular Weight | ~213.15 g/mol |
| Physical State | Solid (Crystalline powder) |
| Solubility | High in Water; Moderate in Methanol; Low in non-polar solvents |
| Storage Requirement | Desiccated, Ambient to Cool (2-8°C preferred for long term) |
Safety & Hazard Profile (The "Why")
Understanding the mechanism of hazard is the first step in safety. While the diHydrochloride salt is less volatile than the free base, it poses risks through dust inhalation and contact.
GHS Classification & Mechanism
-
Skin/Eye Irritation (H315, H319): The compound is acidic in nature due to the diHydrochloride counterions. Upon contact with moisture in mucous membranes (eyes, lungs), it dissociates, potentially lowering local pH and causing irritation.
-
Specific Target Organ Toxicity - Single Exposure (H335): Inhalation of dust triggers respiratory tract irritation. This is the primary vector of exposure in open-bench weighing.
The "Free Base" Trap
-
Critical Insight: Researchers often confuse the safety profile of the salt with the free base. The free base (CAS 57184-25-5) is corrosive and air-sensitive. The salt (CAS 373608-42-5) is an irritant and hygroscopic. Do not interchange handling protocols.
Storage Protocol: Maintaining Integrity
Objective: Prevent hydrolysis and physical degradation (clumping). Principle: HCl salts are inherently hygroscopic. Moisture absorption alters the effective molecular weight, leading to stoichiometry errors in synthesis.
Primary Storage
-
Container: Amber glass vials with Teflon-lined screw caps. Avoid metal containers due to potential acid corrosion over time.
-
Environment: Store in a desiccator or a sealed container with active desiccant packets (Silica gel or Molecular Sieves 4Å).
-
Temperature:
-
Short-term (<1 month): Ambient temperature (20-25°C) is acceptable if kept dry.
-
Long-term (>1 month): Refrigerate (2-8°C). Cold storage slows oxidative degradation but increases the risk of condensation upon opening.
-
Self-Validating Storage Check
-
Visual Inspection: The powder should be free-flowing and white to off-white.
-
Failure Mode: If the powder appears "clumpy" or sticky, it has absorbed significant water. If it has turned yellow/brown, oxidative degradation has occurred. Discard if yellowing is observed.
Handling & Preparation Protocol
Objective: Safe weighing and accurate solubilization without exposure.
Workflow Diagram
The following logic flow ensures all safety checks are met before the container is even opened.
Figure 1: Safe handling workflow preventing condensation and exposure.
Detailed Methodology
Step 1: Equilibration (The "Condensation Rule")
If stored at 2-8°C, remove the container and let it sit on the bench for 30 minutes before opening.
-
Reasoning: Opening a cold bottle introduces atmospheric moisture which immediately condenses on the hygroscopic salt, ruining the remaining stock.
Step 2: Weighing
-
Location: Chemical Fume Hood.
-
Tooling: Use a plastic or glass spatula. Avoid metal spatulas if possible to prevent trace iron contamination, though stainless steel is generally acceptable for brief contact.
-
Static Control: Piperazine salts can be static. Use an anti-static gun if the powder "flies."
Step 3: Solubilization
-
Solvent: Water (Milli-Q preferred).
-
Protocol:
-
Add 70% of the target volume of water.
-
Vortex gently. The salt should dissolve readily.
-
Validation: Check pH. It should be acidic (approx pH 2-4) due to the 2HCl. If neutral, you may have the free base or a degraded buffer effect.
-
Adjust pH if necessary for your assay (e.g., with NaOH), but be aware that the free base may precipitate if the pH is raised too high (> pH 9-10) in concentrated solutions.
-
Emergency Response Protocols
Objective: Mitigate harm during accidental release.
Spill Management Logic
Figure 2: Decision logic for dry vs. wet spill cleanup.
First Aid Measures
-
Eye Contact: Immediately flush with water for 15 minutes.[5][6][7] The acidity of the salt can cause corneal damage if not rinsed.
-
Skin Contact: Wash with soap and water.[4][5][6][7] Remove contaminated clothing.[3][4][5][6][7]
-
Inhalation: Move to fresh air. If wheezing occurs (sensitization risk), seek medical attention.
References
-
ChemicalBook. (2025).[2][5] Chemical Safety Data Sheet MSDS / SDS - 1-CYCLOPROPYLMETHYL-PIPERAZINE DIHYDROCHLORIDE. Retrieved from
-
Thermo Fisher Scientific. (2025).[4][5] Safety Data Sheet: 1-(Cyclopropylmethyl)piperazine dihydrochloride. Retrieved from
-
TCI Chemicals. (2025).[5] Safety Data Sheet: Piperazine Dihydrochloride (General Analogue Reference). Retrieved from
-
National Library of Medicine. (2025). PubChem Compound Summary for CAS 57184-25-5 (Free Base Comparison). Retrieved from
Sources
- 1. 1-(Cyclopropylmethyl)piperazine | CAS#:57184-25-5 | Chemsrc [chemsrc.com]
- 2. 1-(CYCLOPROPYLMETHYL)PIPERAZINE | 57184-25-5 [chemicalbook.com]
- 3. 1-(Cyclopropylmethyl)piperazine | 57184-25-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. spectrumchemical.com [spectrumchemical.com]
Application Note: Quantitative Analysis of Piperazine Derivatives in Pharmaceutical Formulations by HPLC-UV Following Pre-column Derivatization
Abstract
Piperazine and its derivatives are fundamental structural motifs in a multitude of active pharmaceutical ingredients (APIs). The accurate quantification of these compounds, often present as impurities or synthetic precursors, is critical for ensuring drug safety and efficacy. However, the inherent lack of a significant UV chromophore in the piperazine moiety presents a considerable analytical challenge for direct HPLC-UV detection. This application note presents a comprehensive guide and a robust protocol for the sensitive and reliable analysis of piperazine derivatives by introducing a UV-active label through pre-column derivatization. We will delve into the rationale behind derivatization, compare common derivatizing agents, and provide a detailed, validated protocol using 4-chloro-7-nitrobenzofuran (NBD-Cl). This method is tailored for researchers, scientists, and drug development professionals seeking a dependable analytical solution for the quality control of piperazine-containing pharmaceuticals.
Introduction: The Analytical Imperative for Derivatization
Piperazine, a cyclic diamine, is a ubiquitous building block in medicinal chemistry, forming the core of drugs as diverse as antidepressants and anthelmintics.[1] Its presence, even in trace amounts, must be meticulously monitored during drug manufacturing to adhere to stringent regulatory standards. The primary obstacle in the HPLC-UV analysis of piperazine is its lack of inherent UV absorbance, rendering it practically invisible to standard photodiode array (PDA) or UV detectors at typical analytical wavelengths.[2]
To circumvent this limitation, pre-column derivatization is employed. This technique chemically modifies the analyte of interest—in this case, the secondary amine functional groups of the piperazine ring—by introducing a chromophoric tag. This chemical modification imparts a strong UV absorbance to the piperazine molecule, dramatically enhancing its detectability and allowing for quantification at low concentrations.[3]
Principles of Derivatization and Reagent Selection
The selection of an appropriate derivatizing agent is paramount and is dictated by several factors, including the reactivity with secondary amines, the stability of the resulting derivative, the molar absorptivity of the chromophore at a suitable wavelength, and the potential for interference from reagent-related byproducts. Several classes of reagents are commonly employed for the derivatization of amines.
Common Derivatizing Agents for Piperazine
A comparative overview of frequently used derivatizing agents for primary and secondary amines is presented below:
| Derivatizing Agent | Abbreviation | Target Functional Group(s) | Key Advantages | Key Disadvantages |
| 4-chloro-7-nitrobenzofuran | NBD-Cl | Primary and Secondary Amines | Forms stable, highly UV-active derivatives.[2] Good reactivity with secondary amines. | Can be sensitive to pH; potential for hydrolysis. |
| Dansyl Chloride | DNS-Cl | Primary and Secondary Amines | Produces stable, fluorescent derivatives.[4] Well-established reagent. | Longer reaction times may be required. |
| 9-fluorenylmethyl chloroformate | FMOC-Cl | Primary and Secondary Amines | Forms stable, UV-active or fluorescent derivatives.[3] High sensitivity. | Can produce interfering byproducts from hydrolysis. |
| o-Phthalaldehyde | OPA | Primary Amines (in the presence of a thiol) | Rapid reaction. Highly fluorescent derivatives. | Not suitable for secondary amines like piperazine. |
For the analysis of piperazine, a secondary amine, NBD-Cl, Dansyl-Cl, and FMOC-Cl are all viable candidates. NBD-Cl is often favored due to its excellent reactivity with secondary amines and the formation of stable, strongly UV-absorbing derivatives, making it an ideal choice for this application.[2][5]
Reaction Mechanism: NBD-Cl Derivatization of Piperazine
The derivatization of piperazine with NBD-Cl proceeds via a nucleophilic aromatic substitution reaction. The secondary amine groups of piperazine act as nucleophiles, attacking the electron-deficient carbon atom of the NBD-Cl molecule to which the chlorine atom is attached. This reaction is typically carried out under basic conditions to deprotonate the amine, thereby increasing its nucleophilicity. The result is the displacement of the chloride ion and the formation of a stable, UV-active NBD-piperazine derivative.
Experimental Workflow and Protocols
This section provides a detailed, step-by-step protocol for the derivatization of piperazine with NBD-Cl and subsequent analysis by HPLC-UV.
Materials and Reagents
-
Piperazine standard (Sigma-Aldrich)
-
4-chloro-7-nitrobenzofuran (NBD-Cl) (Sigma-Aldrich)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Diethylamine (DEA)
-
Water (HPLC grade)
-
Sodium borate buffer (0.1 M, pH 9.5)
-
Hydrochloric acid (0.1 M)
Instrumentation
-
HPLC system with a UV or PDA detector (e.g., Waters Alliance e2695 separations module with a 2998 photodiode array detector)[1]
-
Analytical column: Chiralpak IC (250 x 4.6 mm, 5 µm) or equivalent C18 column[1]
-
Sonicator
-
pH meter
-
Volumetric flasks and pipettes
Experimental Workflow Diagram
Caption: A flowchart illustrating the analytical workflow for the HPLC-UV analysis of piperazine after derivatization.
Step-by-Step Derivatization Protocol
-
Preparation of NBD-Cl Reagent (1 mg/mL): Accurately weigh 10 mg of NBD-Cl and dissolve it in 10 mL of methanol. Prepare this solution fresh daily and protect it from light.
-
Preparation of Piperazine Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of piperazine and dissolve it in 10 mL of diluent (e.g., a mixture of acetonitrile and water).
-
Preparation of Calibration Standards: Prepare a series of working standard solutions by serially diluting the piperazine stock solution to achieve concentrations ranging from the limit of quantification (LOQ) to 150% of the specification level.[1]
-
Sample Preparation: Accurately weigh a quantity of the powdered pharmaceutical formulation equivalent to a target concentration of piperazine and dissolve it in the diluent. Sonicate for 15 minutes to ensure complete dissolution and filter through a 0.45 µm syringe filter.
-
Derivatization Reaction:
-
To 1.0 mL of each standard solution and sample solution in separate vials, add 1.0 mL of 0.1 M sodium borate buffer (pH 9.5).
-
Add 1.0 mL of the NBD-Cl reagent (1 mg/mL) to each vial.
-
Cap the vials tightly and vortex for 30 seconds.
-
Incubate the vials in a water bath at 60°C for 30 minutes, protected from light.
-
After incubation, cool the vials to room temperature.
-
(Optional) Add 0.5 mL of 0.1 M HCl to stop the reaction.
-
-
Final Preparation: The derivatized solutions are now ready for injection into the HPLC system.
HPLC-UV Operating Conditions
The following chromatographic conditions have been shown to be effective for the separation of the NBD-piperazine derivative:[1]
| Parameter | Condition |
| Column | Chiralpak IC (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Methanol:Diethylamine (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 340 nm |
| Run Time | 20 minutes |
Method Validation and Performance Characteristics
A typical validation of this method would include the assessment of specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[3]
| Parameter | Typical Performance |
| Linearity (R²) | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
| LOD | ~30 ppm[1] |
| LOQ | ~90 ppm[1] |
| Retention Time (NBD-Piperazine) | Analyte and column dependent, requires optimization |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or very small peak for the derivative | - Incomplete derivatization reaction (incorrect pH, temperature, or time).- Degradation of the derivatizing agent.- Incorrect injection. | - Verify the pH of the buffer and optimize reaction conditions.- Prepare fresh derivatizing agent solution.- Check the autosampler and injection syringe. |
| Broad or tailing peaks | - Secondary interactions with the stationary phase.- Column degradation.- Sample solvent stronger than the mobile phase. | - Adjust the mobile phase pH or add a competing amine (e.g., triethylamine).- Replace the column or use a guard column.- Dissolve the sample in the initial mobile phase. |
| High background noise | - Hydrolysis of the derivatizing agent.- Contaminated mobile phase or reagents. | - Prepare fresh NBD-Cl solution and protect from light.- Use high-purity solvents and reagents. |
| Variable retention times | - Inconsistent mobile phase composition.- Fluctuations in column temperature.- Column equilibration issues. | - Ensure proper mobile phase mixing and degassing.- Use a column oven for stable temperature control.- Allow sufficient time for column equilibration between runs. |
Conclusion
The pre-column derivatization of piperazine derivatives with NBD-Cl, followed by HPLC-UV analysis, provides a robust, sensitive, and reliable method for the quantification of these otherwise difficult-to-detect compounds. This application note offers a comprehensive framework and a detailed protocol that can be readily adapted and validated in quality control and research laboratories. By transforming the analyte into a UV-active species, this method overcomes the inherent limitations of the piperazine structure, enabling accurate and precise analysis in pharmaceutical formulations.
References
-
Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available at: [Link]
-
Lin, J., et al. (2010). Quantification of Piperazine Phosphate in Human Plasma by High-Performance Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry Employing Precolumn Derivatization With Dansyl Chloride. Analytica Chimica Acta, 664(1), 40-8. Available at: [Link]
-
Tai, H. C., & Lee, Y. J. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1610, 460536. Available at: [Link]
-
Gadzała-Kopciuch, R., et al. (2008). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Journal of Liquid Chromatography & Related Technologies, 31(15), 2214-2224. Available at: [Link]
-
Derivatizing Reagents For Detection Of Organic Compounds By HPLC. (n.d.). IAJPS. Available at: [Link]
-
UNODC. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]
-
ResearchGate. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available at: [Link]
-
Tay, K. S., et al. (2019). 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl) as a Potential Precolumn Derivatization Reagent for the Analysis of PPCPs and EDCs using HPLC-DAD. Malaysian Journal of Chemistry, 21(1), 28-36. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available at: [Link]
-
Eeltink, S., et al. (1997). Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate. Journal of Chromatography B: Biomedical Sciences and Applications, 688(2), 311-319. Available at: [Link]
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Application Note & Protocols: Strategic Use of 1-(Cyclopropylmethyl)piperazine for the Synthesis of Novel Esaprazole Analogs
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide on the strategic incorporation of 1-(Cyclopropylmethyl)piperazine in the synthesis of novel analogs of Esaprazole, a leading proton pump inhibitor (PPI). We delve into the medicinal chemistry rationale for selecting this specific building block, highlighting the synergistic benefits of the piperazine scaffold and the cyclopropylmethyl moiety for enhancing drug-like properties. This guide presents a comprehensive, multi-step synthetic workflow, complete with detailed, validated protocols, from the construction of the core benzimidazole structure to the final coupling and oxidation steps. The content is structured to provide not just procedural instructions, but also the scientific reasoning behind key experimental choices, troubleshooting insights, and methods for characterization, empowering researchers to explore new chemical space around the Esaprazole core.
Introduction: The Rationale for Esaprazole Analog Development
Esaprazole (also known as Esomeprazole), the (S)-isomer of omeprazole, is a highly effective proton pump inhibitor used to treat acid-related gastrointestinal conditions.[1] Its mechanism relies on the covalent inhibition of the H+/K+-ATPase in gastric parietal cells. While highly successful, the development of next-generation PPIs continues, driven by the goals of improving pharmacokinetic profiles, enhancing metabolic stability, and exploring new intellectual property. The synthesis of novel analogs is a cornerstone of this endeavor.
The strategic modification of the Esaprazole scaffold allows for the fine-tuning of its physicochemical and pharmacological properties. A key region for modification is the pyridine ring side-chain. This application note focuses on the use of 1-(Cyclopropylmethyl)piperazine as a versatile and advantageous building block for this purpose.
Why 1-(Cyclopropylmethyl)piperazine?
The selection of this reagent is underpinned by established medicinal chemistry principles:
-
The Piperazine Moiety : As a privileged scaffold in drug discovery, the six-membered piperazine ring offers a unique combination of properties. Its two nitrogen atoms provide a high polar surface area and act as hydrogen bond acceptors, which can significantly improve aqueous solubility and oral bioavailability.[2] The piperazine ring also serves as a conformationally constrained, non-covalent linker between different parts of a molecule.
-
The Cyclopropylmethyl Group : This small, rigid carbocyclic group offers several advantages. It can enhance metabolic stability by shielding adjacent positions from enzymatic degradation (e.g., cytochrome P450 oxidation). Its introduction can also create unique conformational constraints that may lead to improved target affinity and selectivity.[3]
By combining these features, 1-(Cyclopropylmethyl)piperazine serves as an ideal synthon for creating Esaprazole analogs with potentially superior ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Overall Synthetic Strategy
The synthesis of an Esaprazole analog using 1-(Cyclopropylmethyl)piperazine is a multi-step process that can be logically divided into three main stages. The strategy focuses on the independent synthesis of two key heterocyclic intermediates, followed by their coupling and a final oxidation step to yield the target sulfoxide.
Caption: High-level workflow for Esaprazole analog synthesis.
Detailed Experimental Protocols
Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coats, and gloves, is mandatory. Always consult the Safety Data Sheet (SDS) for each chemical before use.[4]
Protocol 1: Synthesis of the Benzimidazole Core (5-Methoxy-1H-benzo[d]imidazole-2-thiol)
This protocol outlines the classic Phillips-Ladenburg condensation to form the benzimidazole ring system, which serves as the foundational core of the Esaprazole molecule.[5][6]
Reaction Scheme:
Caption: Condensation reaction to form the benzimidazole thiol core.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| 4-Methoxy-1,2-phenylenediamine | 138.17 | 10.0 g | 72.38 | 1.0 |
| Carbon Disulfide (CS₂) | 76.14 | 5.5 mL (6.9 g) | 90.62 | 1.25 |
| Potassium Hydroxide (KOH) | 56.11 | 4.87 g | 86.80 | 1.2 |
| Ethanol (95%) | - | 200 mL | - | - |
| Deionized Water | - | 200 mL | - | - |
| Acetic Acid (Glacial) | - | As needed | - | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add potassium hydroxide (4.87 g) and ethanol (200 mL). Stir until the KOH is fully dissolved.
-
Add 4-Methoxy-1,2-phenylenediamine (10.0 g) to the solution and stir for 15 minutes at room temperature.
-
Carefully add carbon disulfide (5.5 mL) dropwise to the mixture. The reaction is exothermic.
-
Once the addition is complete, heat the mixture to reflux and maintain for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 70:30 Hexane/Ethyl Acetate).
-
After completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold deionized water with stirring.
-
Filter the solution to remove any insoluble impurities.
-
Acidify the clear filtrate to pH ~6 by the dropwise addition of glacial acetic acid. A precipitate will form.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water, and dry in a vacuum oven at 60°C.
-
Expected Outcome: A pale yellow to off-white solid. Typical yield: 85-95%.
Protocol 2: N-Alkylation of Piperazine with Cyclopropylmethyl Bromide
This protocol details the synthesis of the key building block, 1-(Cyclopropylmethyl)piperazine, via direct N-alkylation. A base is used to scavenge the HBr byproduct.[7][8][9]
Reaction Scheme:
Caption: Direct N-alkylation to synthesize the key building block.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| Piperazine (Anhydrous) | 86.14 | 20.0 g | 232.2 | 3.0 |
| Cyclopropylmethyl Bromide | 135.00 | 10.45 g | 77.4 | 1.0 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 21.4 g | 154.8 | 2.0 |
| Acetonitrile (Anhydrous) | - | 250 mL | - | - |
Procedure:
-
Set up a 500 mL three-neck flask under a nitrogen atmosphere, equipped with a magnetic stirrer and a dropping funnel.
-
Add anhydrous piperazine (20.0 g) and anhydrous potassium carbonate (21.4 g) to the flask.
-
Add anhydrous acetonitrile (250 mL) and stir the resulting suspension vigorously. Using a large excess of piperazine helps to minimize the formation of the di-alkylated side product.
-
Dissolve cyclopropylmethyl bromide (10.45 g) in 50 mL of anhydrous acetonitrile and add it to the dropping funnel.
-
Add the bromide solution dropwise to the piperazine suspension over 1 hour at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor by TLC or GC-MS.
-
Upon completion, filter the reaction mixture to remove the potassium salts and excess piperazine.
-
Concentrate the filtrate under reduced pressure to obtain a crude oil.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford the pure 1-(Cyclopropylmethyl)piperazine.
-
Expected Outcome: A clear, colorless to pale yellow liquid.[10] Typical yield: 60-75%.
Protocol 3: Synthesis of the Final Esaprazole Analog
This final stage involves a two-step sequence: a nucleophilic aromatic substitution (SNAr) to couple the benzimidazole and pyridine moieties, followed by a selective oxidation to form the chiral sulfoxide.
Reaction Scheme (Coupling & Oxidation):
Caption: Final coupling and oxidation steps.
Step 3A: SNAr Coupling
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| 5-Methoxy-1H-benzo[d]imidazole-2-thiol (from P1) | 180.23 | 5.0 g | 27.7 | 1.0 |
| 2-Chloro-4-(1-(cyclopropylmethyl)piperazin-1-yl)-3,5-dimethylpyridine* | 293.83 | 8.14 g | 27.7 | 1.0 |
| Sodium Hydroxide (NaOH) | 40.00 | 1.22 g | 30.5 | 1.1 |
| Methanol (Anhydrous) | - | 150 mL | - | - |
*Note: The synthesis of this pyridine intermediate involves the reaction of 2,4-dichloro-3,5-dimethylpyridine with 1-(Cyclopropylmethyl)piperazine (from P2) in a standard SNAr reaction, which is not detailed here for brevity but follows established literature procedures.
Procedure:
-
In a 250 mL flask, dissolve the benzimidazole thiol (5.0 g) and sodium hydroxide (1.22 g) in anhydrous methanol (150 mL). Stir at room temperature for 30 minutes to form the sodium thiolate salt.
-
Add the substituted pyridine intermediate (8.14 g) to the solution.
-
Heat the mixture to 50°C and stir for 6 hours, monitoring by TLC.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Redissolve the residue in dichloromethane (DCM, 100 mL) and wash with water (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude thioether intermediate. Purify by column chromatography if necessary.
Step 3B: Asymmetric Oxidation
Procedure:
-
Dissolve the thioether intermediate from Step 3A in DCM in a flask cooled to -10°C in an ice-salt bath.
-
In a separate flask, prepare a solution of meta-chloroperoxybenzoic acid (m-CPBA, ~1.1 equivalents) in DCM.
-
Add the m-CPBA solution dropwise to the thioether solution, maintaining the temperature below -5°C.
-
Stir the reaction at -10°C for 2-3 hours. Monitor carefully by TLC to ensure full conversion of the starting material without over-oxidation to the sulfone.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent. The crude product can be purified by chiral chromatography to separate the enantiomers or by recrystallization to isolate the desired Esaprazole analog.
Characterization
The identity and purity of all synthesized intermediates and the final product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight of the compounds.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound and separate enantiomers if a chiral method is used.
Conclusion
This application note provides a robust and detailed framework for the synthesis of novel Esaprazole analogs utilizing 1-(Cyclopropylmethyl)piperazine. The protocols are based on well-established chemical transformations and are designed to be reproducible and scalable.[5][7][11] The strategic use of the title reagent offers a promising avenue for developing next-generation proton pump inhibitors with potentially enhanced pharmacological profiles. By understanding the rationale behind the synthetic strategy and mastering these protocols, researchers are well-equipped to generate libraries of new chemical entities for further biological evaluation.
References
-
ResearchGate. (PDF) Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Available from: [Link]
-
National Institutes of Health. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. Available from: [Link]
-
MDPI. A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. Available from: [Link]
-
National Institutes of Health. Recent achievements in the synthesis of benzimidazole derivatives. Available from: [Link]
-
Bentham Science. Recent Advances in Synthetic Strategies of Benzimidazole and its Analogs: A Review. Available from: [Link]
-
National Institutes of Health. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Available from: [Link]
-
PrepChem.com. Synthesis of 2-chloro-nicotinic acid. Available from: [Link]
-
ResearchGate. Procedure for N-alkylation of Piperidine?. Available from: [Link]
- Google Patents. EP0050072A1 - Cyclopropyl methyl piperazines, process for their preparation and their use in therapeutics.
-
PubMed. The medicinal chemistry of piperazines: A review. Available from: [Link]
- Patsnap. Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
-
Bouling Chemical Co., Limited. Piperazine, 1-(Cyclopropylmethyl)-: Uses, Properties, Safety, Supplier & Research Guide. Available from: [Link]
- Google Patents. CN103848783A - Method for synthesizing 2-chloronicotinic acid by one-step oxidation.
-
PrepChem.com. The preparation Of 2-chloro-5-methylnicotinic acid. Available from: [Link]
-
National Institutes of Health. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available from: [Link]
- Google Patents. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
-
MDPI. Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. Available from: [Link]
-
PubMed. Synthesis of 1-arylpiperazyl-2-phenylcyclopropanes designed as antidopaminergic agents: cyclopropane-based conformationally restricted analogs of haloperidol. Available from: [Link]
- Google Patents. CN108341792B - Preparation method of Volasertib intermediate 1-cyclopropyl methyl piperazine.
-
SAGE Journals. Synthesis and characterization of one impurity in esomeprazole, an antiulcerative drug. Available from: [Link]
- Google Patents. CN113698389A - Synthetic method of esomeprazole.
Sources
- 1. researchgate.net [researchgate.net]
- 2. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-(Cyclopropylmethyl)piperazine | CAS No: 57184-25-5 [aquigenbio.com]
- 5. researchgate.net [researchgate.net]
- 6. eurekaselect.com [eurekaselect.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Piperazine, 1-(Cyclopropylmethyl)-: Uses, Properties, Safety, Supplier & Research Guide | China Chemical Manufacturer [chemheterocycles.com]
- 11. eurekaselect.com [eurekaselect.com]
Standard operating procedure for handling corrosive piperazine compounds
Application Note: Safe Handling and Synthesis Protocols for Corrosive Piperazine Scaffolds
Core Directive & Scientific Rationale
Piperazine (1,4-diazacyclohexane) is a privileged scaffold in medicinal chemistry, serving as a core pharmacophore in anthelmintics, antipsychotics, and antihistamines. However, its operational profile is deceptive. While often handled as a solid, it possesses a high vapor pressure for a salt-former, extreme alkalinity (pKa ≈ 9.7), and a potent respiratory sensitization potential.
This guide moves beyond basic Safety Data Sheet (SDS) summaries to address the causality of risk :
-
Exothermic Volatility: Neutralization reactions are highly exothermic. Without thermal control, this heat volatilizes unreacted piperazine, creating an invisible, sensitizing aerosol.
-
Hygroscopic Solidification: Anhydrous piperazine absorbs atmospheric moisture to form the hexahydrate (mp 44°C), causing unexpected solidification in feed lines and hoppers, leading to dangerous pressurization events.
-
Sensitization Mechanism: Unlike simple irritants, piperazine acts as a hapten, binding to human serum albumin (HSA) to trigger IgE-mediated respiratory hypersensitivity (asthma).
Physicochemical Profile & Hazard Analysis
Effective handling requires distinguishing between the anhydrous form and the hexahydrate.
| Property | Piperazine (Anhydrous) | Piperazine Hexahydrate | Operational Implication |
| CAS | 110-85-0 | 142-63-2 | Verify CAS before ordering; hydrates affect stoichiometry. |
| Physical State | Crystalline Flakes | Deliquescent Crystals | Anhydrous is more prone to dusting; Hexahydrate is "sticky." |
| Melting Point | 106°C | 44°C | CRITICAL: Hexahydrate melts in hot water baths; Anhydrous requires oil baths. |
| Boiling Point | 146°C | 125–130°C | Proximity of MP/BP in hexahydrate narrows the processing window. |
| pH (10% aq) | 10.8 – 11.8 | ~11.0 | Corrosive: Causes immediate irreversible eye damage. |
| pKa (25°C) | 9.73 (N1), 5.35 (N2) | Same | Diprotic base; buffers strongly at pH 5 and 9. |
| Flash Point | 65°C | >93°C | Anhydrous is a combustible solid; avoid static discharge. |
Engineering Controls & Personal Protective Equipment (PPE)
Standard Nitrile gloves are insufficient for prolonged contact with molten piperazine. The high alkalinity and organic solubility can degrade thin nitrile (<0.1mm) in under 15 minutes.
PPE Matrix
-
Respiratory: Powered Air Purifying Respirator (PAPR) or N95/P100 with organic vapor cartridges is mandatory for open handling of solids >50g.
-
Dermal (Hands):
-
Solids/Dilute Solutions: Nitrile (Double gloved, min 0.11mm).
-
Concentrated Melts/Synthesis:Butyl Rubber (0.7mm) or Neoprene .
-
Breakthrough Time: Butyl > 480 mins; Nitrile (Standard) < 30 mins for melts.
-
-
Eyes: Chemical Goggles + Face Shield. (Safety glasses are inadequate due to corrosive dust migration).
Operational Protocols
Protocol A: Solid-to-Liquid Transfer (The "Clogging" Risk)
Context: Piperazine is hygroscopic. If added to a reactor via a funnel, rising steam/solvent vapors will hydrate the solid, forming a hexahydrate "plug" that seals the vessel, leading to pressure buildup.
Step-by-Step Procedure:
-
Pre-Weighing: Weigh solids in a dedicated isolation chamber or fume hood with <0.5 m/s face velocity to prevent dust turbulence.
-
Solvent Charge: Charge the reactor with the solvent (e.g., Ethanol, Water, Toluene) first.
-
Inerting: Purge headspace with Nitrogen to displace moisture.
-
Addition Strategy:
-
Small Scale (<1kg): Dissolve piperazine in a portion of the solvent externally in a beaker, then add as a solution.
-
Large Scale: Use a solids addition funnel with a nitrogen sweep (counter-current flow) to keep moisture away from the addition port.
-
-
Temperature Control: Maintain solvent temperature >45°C (above hexahydrate MP) during addition to prevent crystallization on the reactor walls.
Protocol B: Exothermic Acidification (Quenching)
Context: Creating piperazine salts (e.g., Piperazine Citrate) generates significant heat (
Step-by-Step Procedure:
-
Cooling Jacket: Set reactor jacket to 0°C.
-
Internal Monitoring: Ensure internal probe is submerged. Do not proceed if
. -
Acid Addition: Add acid (HCl, Acetic, Citric) dropwise.
-
Rate Limit: Stop addition if
rises per minute.-
Warning: Rapid addition boils the solvent, carrying piperazine aerosols into the lab atmosphere.
-
-
pH Check: Do not rely on colorimetric strips (bleaching risk). Use a calibrated pH probe.
Visualization: Safe Handling Lifecycle
Figure 1: Operational lifecycle emphasizing ex-situ solubilization to prevent reactor fouling.
Emergency Response & Decontamination
Scenario: A 50g solid spill on the benchtop.
Immediate Action:
-
Evacuate: Clear the immediate area (3-meter radius) to allow dust to settle.
-
PPE Up: Don Butyl gloves and respiratory protection.
-
Dry Containment: Do NOT spray water initially. This creates a corrosive, spreading puddle.
-
Decontamination (The "Acid Wash"):
-
Once bulk solid is removed, spray the area with 5% Citric Acid or Dilute Acetic Acid .
-
Observation: You may see slight bubbling (carbonate neutralization).
-
Wipe with absorbent pads.
-
Final rinse with water.[4]
-
-
Verification: Check surface pH with litmus paper. It must be neutral (pH 6-8).[2]
Visualization: Spill Decision Tree
Figure 2: Decision matrix for spill remediation distinguishing between solid and liquid states.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 4837, Piperazine. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: Piperazine - Hazards and Classification. Retrieved from [Link]
-
National Institute for Occupational Safety and Health (NIOSH). Occupational Health Guideline for Piperazine Dihydrochloride (Respiratory Sensitization). Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Managing Respiratory Irritation from 1-(Cyclopropylmethyl)piperazine diHydrochloride
Status: Operational Ticket ID: RESP-PROTO-598 Subject: Respiratory Risk Mitigation & Handling Protocol Severity: High (Respiratory Sensitizer/Irritant)
URGENT SAFETY NOTICE
1-(Cyclopropylmethyl)piperazine diHydrochloride (CAS: 373608-42-5) poses a dual respiratory threat:
-
Chemical Irritation: As a dihydrochloride salt, it is acidic and corrosive to mucous membranes (H335).
-
Respiratory Sensitization: Piperazine moieties are established sensitizers. Repeated inhalation, even at low levels, can lead to occupational asthma or hypersensitivity pneumonitis.
Immediate Action Required: If a user reports wheezing, chest tightness, or a persistent cough occurring 4–8 hours after handling, cease exposure immediately and refer to Occupational Health.
Module 1: The Hazard Mechanism
Q: Why does this specific compound cause delayed respiratory symptoms?
A: The respiratory toxicity of 1-(Cyclopropylmethyl)piperazine diHydrochloride is biphasic.
-
Phase 1: Immediate Irritation (Acidic): Upon contact with the moisture in the respiratory tract, the dihydrochloride salt dissociates, releasing protons (
) and chloride ions. This creates a localized acidic environment (pH < 2), causing immediate burning, coughing, and inflammation of the upper airway epithelium. -
Phase 2: Immunological Sensitization (Haptenization): The piperazine ring acts as a hapten. It is too small to trigger an immune response alone, but it binds to carrier proteins (like human serum albumin) in the respiratory mucosa. This "hapten-protein conjugate" is recognized by the immune system as foreign, triggering the production of IgE antibodies. Subsequent exposures—even to minute quantities—trigger mast cell degranulation and bronchospasm (asthma).
Visualization: The Sensitization Pathway
Figure 1: Mechanism of piperazine-induced respiratory sensitization (Haptenization).
Module 2: Prevention & Engineering Controls
Q: The powder is static and "flies" during weighing. How do I stop this?
A: Static charge is the primary vector for airborne contamination.
-
Ionization: Use an anti-static gun (ionizer) on the spatula and weighing boat before dispensing.
-
Humidity Control: Dry lab air (<30% RH) exacerbates static. If possible, increase local humidity or use a grounded balance shield.
-
Wet Method: If the experiment permits, dissolve the compound directly in the shipping container (if pre-weighed) or weigh it into a tared vial containing a small amount of solvent to trap dust immediately.
Q: What is the minimum PPE requirement? Is an N95 sufficient?
A: No. An N95 respirator is insufficient for acidic vapors or high-risk sensitizers in a laboratory setting.
-
Primary Barrier: All handling must occur inside a certified chemical fume hood with a face velocity of 80–100 fpm.
-
Secondary Barrier: If hood work is impossible (e.g., equipment maintenance), use a P100/OV (Organic Vapor/Acid Gas) respirator. The "Acid Gas" component is critical due to the HCl salt.
-
Glove Selection: Double-glove with Nitrile (minimum 0.11 mm thickness) . Piperazines can permeate latex.
Protocol: Safe Weighing Workflow
| Step | Action | Technical Rationale |
| 1 | Prepare Hood | Clear clutter to ensure laminar flow. Place balance in the center, 6 inches back from sash. |
| 2 | Static Neutralization | Discharge static from the weighing boat and spatula using an ionizing gun. |
| 3 | Damping (Optional) | Place a Kimwipe dampened with water/solvent next to (not on) the balance pan to locally increase humidity. |
| 4 | Transfer | Transfer powder slowly. If dust is visible, stop and lower sash immediately. |
| 5 | Decontamination | Wipe the balance area with a wet paper towel (water first, then ethanol) before removing hands from the hood. |
Module 3: Acute Incident Response
Q: A user inhaled dust and is coughing. What is the immediate protocol?
A:
-
Evacuate: Move the individual to fresh air immediately.
-
Assess: Is there wheezing or shortness of breath?
-
Decontaminate: If clothing is contaminated, remove it.[2][3][4][5] Wash skin with soap and water (do not use solvents; they enhance skin absorption).
-
Report: File an incident report noting "Potential Sensitizer Exposure."
Q: How do we clean up a spill outside the hood?
A: Do not dry sweep. Dry sweeping generates aerosols.
-
Isolate: Evacuate the immediate area (15 ft radius).
-
PPE: Don a P100/OV respirator, goggles, and double nitrile gloves.
-
Neutralize/Dampen: Cover the spill with a wet absorbent pad or paper towels soaked in a weak base (e.g., 5% Sodium Bicarbonate) to neutralize the acidity and prevent dust.
-
Collect: Scoop the wet slurry into a hazardous waste bag.
-
Clean: Wash the surface with water 3x to remove piperazine residues.
Visualization: Exposure Response Decision Tree
Figure 2: Decision logic for acute exposure response.
Module 4: Health Surveillance & Chronic Management
Q: Can we continue working with this if a researcher develops a cough?
A: Medical consultation is mandatory. If the cough is linked to sensitization (confirmed by IgE testing or challenge tests by a physician), the individual must be permanently removed from working with piperazine derivatives. Sensitization is irreversible; subsequent exposure can trigger life-threatening anaphylaxis.
Q: How do we monitor for "silent" contamination?
A:
-
Surface Swipes: Periodically swipe hood surfaces and balance areas. Analyze via LC-MS or simple pH strip tests (wetted surface) to detect acidic residues.
-
Sentinel Health Checks: Annual spirometry (lung function testing) for high-frequency users.
References
-
Fisher Scientific. (2021). Safety Data Sheet: 1-(Cyclopropylmethyl)piperazine dihydrochloride. Retrieved from
-
National Institutes of Health (NIH). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards - Working with Chemicals. National Academies Press. Retrieved from
-
Hagmar, L., et al. (1982). Piperazine-induced airway symptoms: exposure-response relationships and selection in an occupational setting. American Journal of Industrial Medicine. Retrieved from
-
Stanford Environmental Health & Safety. (2024). General Use SOP: Sensitizers. Retrieved from
-
RxList. (2021). Antihistamines, Piperazine Derivatives: Drug Class, Uses, Side Effects. Retrieved from
Sources
Disposal and waste treatment of 1-(Cyclopropylmethyl)piperazine diHydrochloride
[1]
Status: Operational Ticket ID: REF-59878-GEN Subject: Safe Handling, Disposal, and Decontamination Protocols[1]
Compound Profile & Hazard Identification
Before initiating any disposal or cleaning procedure, you must understand the physicochemical behavior of this specific salt form.
-
Compound: 1-(Cyclopropylmethyl)piperazine diHydrochloride[2][3]
-
CAS: 59878-57-8 (Parent base often cited; salt forms vary)
-
Chemical Nature:
-
Piperazine Moiety: Contains a secondary amine. This is a critical structural alert for Nitrosamine formation (potent carcinogens) if allowed to contact nitrosating agents (nitrites, nitrous acid, NOx).
-
Dihydrochloride Salt: Highly water-soluble but acidic in solution. It generates hydrochloric acid equivalents upon hydrolysis or dissolution.
-
Cyclopropyl Group: High ring-strain energy. While stable under ambient conditions, it ensures efficient combustion during high-temperature incineration.
-
Key Hazards (GHS):
-
H315/H319: Causes skin and serious eye irritation (Acidic salt).
-
H335: May cause respiratory irritation (Dust inhalation is the primary exposure vector).
-
Aquatic Toxicity: Piperazine derivatives are generally harmful to aquatic life; do not discharge to sewer.
Emergency Response: Spill Troubleshooting
Scenario: You have dropped a container, resulting in a powder spill on the lab bench or floor.
Immediate Action Protocol: Do not use a vacuum cleaner unless it is a dedicated HEPA-filtered unit for hazardous chemicals. Standard vacuums will aerosolize the fine dihydrochloride dust, creating a severe inhalation hazard.
Step-by-Step Decontamination:
-
Isolate: Evacuate non-essential personnel. Mark the zone.
-
PPE Upgrade: Wear a P100/N95 respirator, double nitrile gloves, and safety goggles.
-
Containment: Cover the powder gently with paper towels dampened with Sodium Carbonate (Na2CO3) or Sodium Bicarbonate solution (5%).
-
Why? The base neutralizes the acidity of the dihydrochloride salt, preventing acid burns during cleanup and reducing volatility.
-
-
Collection: Scoop the damp slurry into a wide-mouth waste jar.
-
Surface Cleaning: Wipe the area with water, followed by ethanol.
Visual Workflow: Spill Response Logic
Figure 1: Decision logic for immediate spill response to minimize inhalation risks.
Routine Disposal & Waste Segregation
Q: Can I deactivate this compound chemically in the lab? A: Not recommended. While oxidative cleavage is possible, the risk of generating toxic byproducts (chloramines or incomplete combustion products) is high. The only "self-validating" method for complete destruction is high-temperature incineration with flue gas scrubbing.
Q: Which waste stream does this belong to? Use the following logic table to determine the correct waste drum.
| Waste State | Matrix/Solvent | Correct Disposal Stream | Regulatory Note |
| Solid | Pure Substance | Solid Hazardous Waste (Incineration) | Label as "Toxic/Irritant Solid". |
| Liquid | Water/Buffer | Aqueous Waste (pH adjusted 5-9) | Do not bleach. Check pH before disposal. |
| Liquid | DCM/Chloroform | Halogenated Organic Waste | High BTU value aids incineration. |
| Liquid | Methanol/Acetone | Non-Halogenated Organic Waste | Standard solvent stream. |
CRITICAL WARNING: The Nitrosamine Hazard Because 1-(Cyclopropylmethyl)piperazine contains a secondary amine structure (unless fully substituted, but the salt implies protonation potential), it MUST NOT be placed in waste containers containing:
Consequence: Formation of N-nitroso-1-(cyclopropylmethyl)piperazine, a probable mutagen/carcinogen.
Visual Workflow: Waste Segregation Matrix
Figure 2: Waste stream segregation logic emphasizing the prevention of nitrosamine formation.
Glassware & Equipment Decontamination
Q: How do I clean glassware used for this compound? A: Do not use Chromic Acid (environmental hazard) or Bleach (Chloramine risk).
Validated Cleaning Protocol:
-
Solubility Check: The dihydrochloride salt is highly water-soluble.
-
Pre-Rinse: Rinse 3x with Tap Water. Collect this first rinse as Aqueous Waste .
-
Solvent Rinse: Rinse 2x with Ethanol or Acetone.[10]
-
Final Wash: Wash with Alconox (or similar lab detergent) and warm water, followed by a DI water rinse.
-
Validation: Visual inspection for "sheeting" (water flows off the glass in a continuous sheet, indicating no oily residues).
Troubleshooting Clogged Frits: If a sintered glass funnel is clogged with the salt:
-
Do not use base bath immediately (may precipitate the free base if concentration is high).
-
Solution: Soak in dilute Hydrochloric Acid (1M) to ensure the compound remains in the soluble salt form, then rinse with water.
Regulatory & Compliance (RCRA/EPA)
EPA Waste Codes (USA):
-
Not P-Listed or U-Listed: 1-(Cyclopropylmethyl)piperazine is not explicitly listed by name in 40 CFR 261.33.
-
Characteristic Waste:
-
D002 (Corrosivity): If you dispose of the pure dihydrochloride salt in an aqueous solution with pH ≤ 2.
-
D001 (Ignitability): If the waste is mixed with flammable solvents (Methanol/Acetone).
-
Compliance Statement for Documentation:
"Waste material consists of a non-listed piperazine derivative hydrochloride salt. Unless mixed with listed solvents, it should be profiled as a 'Non-Regulated Chemical Waste' or 'Corrosive Solid' depending on local TSDF acceptance criteria. Incineration is the required disposal method to ensure destruction of the nitrogenous heterocycle."
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66567, 1-(Cyclopropylmethyl)piperazine. Retrieved from [Link]
-
U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Substance Information: Piperazine derivatives and Nitrosamine formation risks. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Cleaning Laboratory Glassware [sigmaaldrich.com]
- 5. science.uct.ac.za [science.uct.ac.za]
- 6. tcichemicals.com [tcichemicals.com]
- 7. pwaste.com [pwaste.com]
- 8. epa.gov [epa.gov]
- 9. fishersci.com [fishersci.com]
- 10. dwk.com [dwk.com]
Validation & Comparative
A Comparative Guide to the Purity Analysis of 1-(Cyclopropylmethyl)piperazine diHydrochloride
For: Researchers, scientists, and drug development professionals.
Disclaimer: No standardized pharmacopeial method for the purity analysis of 1-(Cyclopropylmethyl)piperazine diHydrochloride has been publicly established. The methodologies presented in this guide are proposed based on the physicochemical properties of the analyte and established analytical principles for structurally similar compounds, such as small, polar, basic amines. These protocols should be considered as robust starting points for method development and require full validation as per internal and regulatory guidelines (e.g., USP <621>).[1][2][3][4][5]
Introduction: The Analytical Challenge
1-(Cyclopropylmethyl)piperazine diHydrochloride is a piperazine derivative used as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). As with any component in drug manufacturing, ensuring its purity is paramount to the safety and efficacy of the final product. The molecule's structure—a small, highly polar, basic diamine salt—presents a distinct analytical challenge. It lacks a strong UV chromophore, making detection difficult, and its polar, basic nature can lead to poor chromatographic performance on traditional reversed-phase columns.[6]
This guide provides an in-depth comparison of two robust analytical approaches for the purity profiling of this compound: a foundational High-Performance Liquid Chromatography with UV detection (HPLC-UV) method and an advanced Ultra-Performance Liquid Chromatography with Charged Aerosol Detection (UPLC-CAD) method. We will explore the causality behind the methodological choices, provide detailed experimental protocols, and offer a data-driven comparison to guide your selection process.
Method 1: Reversed-Phase HPLC with Low-Wavelength UV Detection
This approach represents a widely accessible and robust method for purity analysis. The core challenge is to achieve adequate retention and symmetrical peak shape for a polar, basic analyte on a reversed-phase column.
Scientific Rationale and Causality
-
Analyte Characteristics: 1-(Cyclopropylmethyl)piperazine is a weak base that is freely soluble in water. The absence of aromatic rings or extended conjugation means it does not absorb light in the standard UV range (230-400 nm).[7] Detection is only feasible at very low wavelengths (~200-215 nm), where the amine functional groups exhibit some absorbance.
-
Column Selection: Standard C18 columns often exhibit "silanol tailing" with basic compounds due to electrostatic interactions between the protonated amine and negatively charged residual silanols on the silica surface. To counteract this, a modern, highly end-capped, polar-embedded, or polar-modified C18 or C8 column is proposed. These columns minimize silanol interactions, promoting better peak symmetry.
-
Mobile Phase Strategy: A low pH mobile phase (pH 2.5-3.5) using an acid like trifluoroacetic acid (TFA) or formic acid serves a dual purpose: it protonates the analyte, ensuring consistent ionization, and suppresses the ionization of residual silanols on the stationary phase, further reducing peak tailing. Acetonitrile is chosen as the organic modifier due to its low UV cutoff.
Proposed Experimental Protocol: HPLC-UV
| Parameter | Recommended Condition | Justification |
| Instrument | HPLC System with a Diode Array Detector (DAD) or UV Detector | Standard, robust instrumentation.[8] |
| Column | C18 or RP-Amide, 4.6 x 150 mm, 3.5 µm | Provides a balance of resolution and backpressure. The amide phase can offer alternative selectivity and enhanced retention for polar compounds.[9][10] |
| Mobile Phase A | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water | Low pH to control analyte ionization and suppress silanol activity. |
| Mobile Phase B | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile | Organic modifier for elution. |
| Gradient | 5% to 50% B over 20 minutes | A shallow gradient is necessary to resolve potentially closely eluting polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Detection | UV at 205 nm | Maximizes sensitivity for a non-chromophoric amine.[11] A reference wavelength (e.g., 360 nm) can be used to correct for baseline drift. |
| Injection Vol. | 10 µL | |
| Sample Prep. | Dissolve 1 mg/mL in Mobile Phase A. Filter through a 0.45 µm filter. | Simple preparation; ensures compatibility with the mobile phase. |
| System Suitability | Tailing factor for the main peak < 1.5; Theoretical plates > 2000 | Standard criteria to ensure the chromatographic system is performing adequately. |
Method 2: UPLC with Charged Aerosol Detection (UPLC-CAD)
For higher throughput and superior sensitivity, especially for impurities lacking a chromophore, the combination of UPLC and CAD offers a powerful alternative.
Scientific Rationale and Causality
-
UPLC Technology: Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with sub-2 µm particles, operating at high pressures (up to 15,000 psi).[12] This results in significantly faster analysis times, narrower peaks, and a dramatic increase in resolution and sensitivity compared to traditional HPLC.[13][14][15]
-
Charged Aerosol Detection (CAD): This is a universal detection technique that measures any non-volatile and many semi-volatile analytes.[16][17] The eluent is first nebulized, the solvent is evaporated, and the remaining analyte particles are charged and then measured by an electrometer.[17] Its key advantages are:
-
Universality: Detects compounds regardless of their optical properties, making it ideal for this analyte and its potential impurities.[16][18]
-
Consistent Response: Provides a more uniform response for different analytes compared to UV, allowing for more accurate estimation of impurity levels without requiring reference standards for each one.[18]
-
High Sensitivity: Offers low nanogram-level sensitivity.[19]
-
Proposed Experimental Protocol: UPLC-CAD
| Parameter | Recommended Condition | Justification |
| Instrument | UPLC System with a Charged Aerosol Detector | High-pressure system for high-resolution separations coupled with a universal detector.[12] |
| Column | C18 or HILIC, 2.1 x 50 mm, 1.7 µm | Shorter column with smaller particles for rapid, high-efficiency separations. HILIC offers an orthogonal separation mechanism for very polar compounds.[20][21][22][23] |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Water | Volatile buffer, highly compatible with CAD and MS detection. |
| Mobile Phase B | 0.1% (v/v) Formic Acid in Acetonitrile | Volatile organic modifier. |
| Gradient | 2% to 40% B over 5 minutes | Rapid gradient leveraging the high efficiency of the UPLC column. |
| Flow Rate | 0.5 mL/min | Optimized for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Higher temperature reduces mobile phase viscosity at high pressure. |
| Detector | Charged Aerosol Detector (CAD) | Universal detection for non-chromophoric compounds.[16] |
| CAD Settings | Evaporation Temp: 35-50 °C; Power Function: 1.0 | Settings must be optimized for the specific analyte and mobile phase to achieve a balance of sensitivity and linear range.[19] |
| Sample Prep. | Dissolve 1 mg/mL in Mobile Phase A. Filter through a 0.2 µm filter. | Stricter filtration is required for UPLC to prevent column clogging.[8] |
Comparative Analysis
The choice between these two powerful techniques depends on the specific analytical needs, available resources, and the stage of drug development.
Workflow and Logic Diagrams
The following diagrams illustrate the experimental workflow and the decision-making logic for method selection.
Caption: High-level comparison of HPLC-UV and UPLC-CAD experimental workflows.
Caption: Decision logic for selecting the appropriate analytical method.
Performance Metrics Comparison
| Metric | HPLC-UV | UPLC-CAD | Rationale & Supporting Data |
| Resolution/Specificity | Good | Excellent | UPLC's sub-2 µm particles provide a 3-5 fold improvement in resolution, better separating closely related impurities.[12] |
| Sensitivity | Moderate | High | CAD is inherently more sensitive for non-chromophoric compounds than low-wavelength UV.[19] UPLC's narrow peaks also lead to a higher signal-to-noise ratio.[14] |
| Detector Universality | Low | High | UV detection is limited to chromophoric compounds. CAD detects any non-volatile analyte, providing a more comprehensive impurity profile.[16][18] |
| Analysis Time | ~25 minutes | ~7 minutes | UPLC systems operate at higher flow rates and pressures on shorter columns, drastically reducing run times.[13][15] |
| Method Robustness | High | Moderate | HPLC systems are generally more tolerant of sample and mobile phase variability. UPLC's high pressure and small particle sizes demand higher sample cleanliness and solvent quality.[8] |
| Cost (Initial/Running) | Lower | Higher | UPLC systems have a higher initial acquisition cost. However, the significant reduction in solvent consumption can lower long-term running costs.[13][14] |
| Ease of Method Dev. | Simpler | More Complex | CAD introduces additional parameters (e.g., evaporation temperature) that require optimization. The response can be non-linear, requiring specific curve fitting.[19][24] |
Conclusion and Recommendations
Both HPLC-UV and UPLC-CAD are viable and powerful techniques for the purity analysis of 1-(Cyclopropylmethyl)piperazine diHydrochloride. The optimal choice is dictated by the specific analytical objective.
-
Choose HPLC-UV for:
-
Routine quality control where the impurity profile is well-characterized.
-
Laboratories where instrument cost and robustness are the primary considerations.
-
Early-stage development when a reliable, straightforward method is needed.
-
-
Choose UPLC-CAD for:
-
In-depth impurity profiling and identification of unknown degradants or process impurities.
-
High-throughput screening environments where speed is critical.
-
When high sensitivity is required to meet stringent regulatory limits for impurities.
-
Ultimately, the UPLC-CAD method provides a more comprehensive and future-proofed analytical solution, offering superior data quality that is invaluable in a rigorous drug development and manufacturing environment. The initial investment in instrumentation and method development is often justified by the gains in speed, sensitivity, and the depth of analytical insight.
References
-
Alispharm. (n.d.). UPLC vs HPLC: what is the difference?. Retrieved from [Link]
-
GMP Insiders. (n.d.). HPLC Vs UPLC: Differences In Application, Performance And Cost. Retrieved from [Link]
- Iqbal, M. A., et al. (2022). Prospects of UPLC in Pharmaceutical Analysis over HPLC. IntechOpen.
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SIELC Technologies. (n.d.). HPLC Analysis of Piperazine on Primesep 100. Retrieved from [Link]
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Pipette.com. (2025, December 7). HPLC vs UPLC: Key Differences & Applications. Retrieved from [Link]
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ResearchGate. (2025, August 9). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]
- Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.
- Al-Janabi, A. H. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9.
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UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
- D'Hondt, M., et al. (2011). Hydrophilic interaction liquid chromatography (HILIC)
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HWI group. (2025, October 1). Blog: Charged Aerosol Detection in Pharmaceutical Analysis. Retrieved from [Link]
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ResearchGate. (2025, August 7). UPLC versus HPLC on Drug Analysis: Advantageous, Applications and Their Validation Parameters. Retrieved from [Link]
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EDQM. (n.d.). PIPERAZINE CITRATE CRS. Retrieved from [Link]
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US Pharmacopeia. (2022). <621> CHROMATOGRAPHY. Retrieved from [Link]
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ResearchGate. (2025, August 7). Determination of piperazine derivatives in “Legal Highs”. Retrieved from [Link]
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ResearchGate. (2026, January 5). HPLC Separation of Different Groups of Small Polar Compounds on a Novel Amide-Embedded Stationary Phase. Retrieved from [Link]
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Welch Materials. (2025, December 23). [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. Retrieved from [Link]
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USP. (n.d.). <621> CHROMATOGRAPHY. Retrieved from [Link]
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MDPI. (2024, November 23). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Retrieved from [Link]
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Chromatography Online. (2024, September 16). Are You Sure You Understand USP <621>?. Retrieved from [Link]
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LCGC International. (2019, March 1). Hydrophilic Interaction Liquid Chromatography: An Update. Retrieved from [Link]
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G.AMPHRAY LABORATORIES. (n.d.). Piperazine Citrate BP/EP/USP/IP. Retrieved from [Link]
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Martindale: The Complete Drug Reference. (n.d.). piperazine-citrate.pdf. Retrieved from [Link]
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Agilent. (n.d.). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]
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Longdom Publishing. (n.d.). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Retrieved from [Link]
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ResearchGate. (2025, August 7). A simplified guide for charged aerosol detection of non-chromophoric compounds—Analytical method development and validation for the HPLC assay of aerosol particle size distribution for amikacin. Retrieved from [Link]
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LCGC International. (n.d.). Charged Aerosol Detection in Pharmaceutical Analysis: An Overview. Retrieved from [Link]
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European Medicines Agency (EMA). (2001). Piperazine Summary Report (3). Retrieved from [Link]
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Scribd. (n.d.). USP-NF 621 Chromatography. Retrieved from [Link]
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A Guide to the Purity and Analysis of 1-(Cyclopropylmethyl)piperazine Reference Standards
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the integrity of your results hinges on the quality of your starting materials. A reference standard, seemingly a simple vial of a chemical entity, is in fact a cornerstone of analytical method development, validation, and quality control.[1] This guide offers a deep dive into the critical evaluation of a Certificate of Analysis (CoA) for 1-(Cyclopropylmethyl)piperazine, a key intermediate in the synthesis of various pharmaceutical agents.[2] We will dissect the components of a comprehensive CoA, compare it with less characterized alternatives, and provide the experimental framework necessary to verify these claims.
The Critical Role of a Well-Characterized Reference Standard
1-(Cyclopropylmethyl)piperazine (CAS 57184-25-5) is a piperazine derivative utilized in the synthesis of numerous active pharmaceutical ingredients (APIs).[2] A reference standard for this compound serves as the benchmark against which all subsequent batches of the material are measured. Its purity, identity, and impurity profile must be unequivocally established to ensure the accuracy and reproducibility of analytical data.
A truly comprehensive CoA is more than just a purity percentage; it's a testament to a battery of orthogonal analytical tests that, together, paint a complete picture of the material's quality. Sourcing a reference standard based solely on a high-level purity claim (e.g., ">95% by GC") without the backing of a detailed CoA can introduce significant risks to a development program, including inaccurate assay results, out-of-specification findings, and potential regulatory hurdles.
Deconstructing the Certificate of Analysis: A Comparative Approach
Let's compare what you should expect from a high-quality 1-(Cyclopropylmethyl)piperazine reference standard versus a standard that is less rigorously characterized.
Table 1: Comparison of a Comprehensive CoA vs. a Basic Specification Sheet
| Parameter | Comprehensive Reference Standard CoA | Basic Specification Sheet / Inferior Standard | Why It Matters |
| Appearance | Conforms to standard (e.g., Colorless to pale yellow liquid) | Colorless liquid | A detailed description provides a baseline for visual inspection and stability monitoring. |
| Identity | Positive Identification by ¹H NMR, ¹³C NMR, and Mass Spectrometry, concordant with the known structure. | NMR: Confirms to structure | Multiple, orthogonal identity tests provide unequivocal confirmation of the molecular structure, reducing the risk of using an incorrect compound. |
| Assay (by Titration) | 99.5% - 100.5% (on the anhydrous basis) by non-aqueous titration. | ≥ 95.0% (Nonaqueous Titration) | A tight specification for a primary assay method like titration indicates a high degree of purity and confidence in the material's primary characterization. |
| Purity (by HPLC) | ≥ 99.8% area by HPLC | ≥ 95.0% (GC) | HPLC is a more powerful technique for separating closely related impurities than GC for this compound. A high HPLC purity with a specific chromatogram provides detailed insight into the organic impurity profile. |
| Individual Impurities | Each specified impurity (e.g., Piperazine, N-Nitrosamine derivative) ≤ 0.10%; Any other individual impurity ≤ 0.10% | Not specified | Knowing the levels of specific, potentially reactive or toxic impurities is critical for safety and process control. |
| Water Content | ≤ 0.2% by Karl Fischer Titration | Not specified | Water content is crucial for calculating the true potency of the standard on an "as is" basis. |
| Residual Solvents | Meets USP <467> requirements. e.g., Dichloromethane: ≤ 600 ppm; Isopropanol: ≤ 5000 ppm | Not specified | Residual solvents from the synthesis process can interfere with analytical methods and have their own safety considerations.[3] |
| Residue on Ignition | ≤ 0.1% | Not specified | This test quantifies non-volatile inorganic impurities. |
| Purity Factor | Calculated value provided (e.g., 99.7% on an "as is" basis) | Not provided | The purity factor, derived from a mass balance calculation, is the true measure of the active substance's content and is essential for accurate weighing and solution preparation.[4] |
Core Analytical Methodologies: Protocols and Rationale
To empower you to verify the claims on a CoA or to characterize an in-house standard, we provide the following detailed experimental protocols.
Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. ¹H and ¹³C NMR are fundamental for confirming the identity of 1-(Cyclopropylmethyl)piperazine.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Accurately weigh approximately 10 mg of the 1-(Cyclopropylmethyl)piperazine reference standard and dissolve it in ~0.7 mL of Deuterated Chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard ¹H acquisition.
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: -2 to 12 ppm
-
-
Data Processing and Interpretation: Process the acquired Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz) and Fourier transform. Phase and baseline correct the resulting spectrum. The chemical shifts, multiplicities, and integrations of the signals should be consistent with the structure of 1-(Cyclopropylmethyl)piperazine.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC is a cornerstone of purity analysis, capable of separating the main compound from closely related organic impurities. As piperazine derivatives often lack a strong UV chromophore, derivatization is frequently employed to enhance detection sensitivity.[5][6][7]
Experimental Protocol: HPLC-UV with Pre-column Derivatization
This method is based on the derivatization of the secondary amine in piperazine with 4-chloro-7-nitrobenzofuran (NBD-Cl) to form a UV-active product.[6][7]
-
Reagent Preparation:
-
Derivatizing Reagent: Prepare a 1 mg/mL solution of NBD-Cl in Acetonitrile.
-
Buffer: Prepare a 0.05 M sodium borate buffer and adjust the pH to 9.5 with 1 M sodium hydroxide.
-
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh about 25 mg of the 1-(Cyclopropylmethyl)piperazine reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water. Further dilute 1.0 mL of this solution to 100.0 mL with the same diluent.
-
Sample Derivatization: To 1.0 mL of the diluted standard solution in a vial, add 1.0 mL of the borate buffer and 1.0 mL of the NBD-Cl solution. Cap the vial and heat at 60 °C for 30 minutes. Cool to room temperature.
-
-
Chromatographic Conditions:
-
Instrument: HPLC system with a UV detector.
-
Column: C18, 250 x 4.6 mm, 5 µm packing.
-
Mobile Phase: A gradient of Acetonitrile (A) and Water (B).
-
0-15 min: 40% A to 80% A
-
15-20 min: 80% A
-
20.1-25 min: 40% A
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 340 nm.[7]
-
Injection Volume: 10 µL.
-
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Workflow for HPLC Purity Determination
Caption: Workflow for HPLC purity analysis of 1-(Cyclopropylmethyl)piperazine.
Water Content by Karl Fischer Titration
Rationale: Water is a common impurity that can affect the potency of a reference standard. Karl Fischer titration is the gold standard for accurately quantifying water content.
Experimental Protocol: Volumetric Karl Fischer Titration
-
Instrument: A calibrated volumetric Karl Fischer titrator.
-
Reagent: Standardized Karl Fischer reagent.
-
Procedure:
-
Standardize the Karl Fischer reagent using a known amount of water or a certified water standard.
-
Accurately weigh a suitable amount of the 1-(Cyclopropylmethyl)piperazine reference standard directly into the titration vessel.
-
Titrate the sample with the standardized Karl Fischer reagent to the electrometric endpoint.
-
Perform a blank determination.
-
-
Calculation: Calculate the percentage of water in the sample, making any necessary blank corrections.
Mass Balance Calculation for Purity Factor
A truly trustworthy reference standard will have a "Purity Factor" or "Potency" assigned based on a mass balance approach. This provides a more accurate representation of the amount of the pure analyte in the material than a single chromatographic purity value.
Purity Factor Calculation
Caption: Mass balance approach for calculating the purity factor.
Conclusion
The Certificate of Analysis for a reference standard is a critical document that underpins the quality and reliability of analytical data in pharmaceutical development. By demanding a comprehensive CoA that includes orthogonal analytical techniques for identity, a robust purity assessment, and quantification of all significant impurities, researchers can mitigate risks and ensure the integrity of their work. The protocols and comparative data presented in this guide are intended to empower scientists to critically evaluate their reference standards and to understand the causality behind the analytical choices that define a high-quality material.
References
-
U.S. Pharmacopeia. USP General Chapter <467> Residual Solvents. Available at: [Link]
- Raveendra Reddy, P., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.
-
U.S. Pharmacopeia. USP General Chapter <11> USP Reference Standards. Available at: [Link]
-
Spectroscopy Online. (2024). Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs. Available at: [Link]
- Gadzała-Kopciuch, R., et al. (2005). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
- Navaneeswari, R., & Reddy, G. R. (2012). A validated RP-HPLC method for the determination of piperazine in pharmaceutical formulations by pre-column derivatization. International Journal of Pharmacy and Pharmaceutical Sciences, 4(3), 567-571.
-
PubChem. 1-(Cyclopropylmethyl)piperazine. Available at: [Link]
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Pharmaceutical Technology. (2009). Reference-Standard Material Qualification. Available at: [Link]
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European Directorate for the Quality of Medicines & HealthCare. European Pharmacopoeia (Ph. Eur.). Available at: [Link]
-
Veeprho. 1-(cyclopropylmethyl)-4-nitrosopiperazine. Available at: [Link]
- Google Patents. CN108341792B - Preparation method of Volasertib intermediate 1-cyclopropyl methyl piperazine.
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- 7. veeprho.com [veeprho.com]
Confirming the Structure of 1-(Cyclopropylmethyl)piperazine: A Comparative Guide to Mass Spectrometry Analysis
In the landscape of pharmaceutical research and development, the unambiguous confirmation of a molecule's structure is a cornerstone of safety, efficacy, and intellectual property. For novel compounds and key intermediates like 1-(Cyclopropylmethyl)piperazine, a versatile building block in medicinal chemistry, rigorous structural elucidation is paramount.[1][2] This guide provides an in-depth, technically-focused comparison of mass spectrometry-based approaches for the structural confirmation of 1-(Cyclopropylmethyl)piperazine, designed for researchers, scientists, and drug development professionals. We will delve into the predicted fragmentation patterns, compare the utility of different ionization techniques, and provide a comprehensive, self-validating experimental protocol.
The Central Role of Mass Spectrometry in Structural Elucidation
While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy provide the definitive carbon-hydrogen framework of a molecule, mass spectrometry (MS) offers complementary and often crucial information regarding molecular weight and fragmentation, which is instrumental for confirming connectivity and identifying potential impurities.[3] For a molecule such as 1-(Cyclopropylmethyl)piperazine (Molecular Formula: C8H16N2, Molecular Weight: 140.23 g/mol ), mass spectrometry serves as a rapid and highly sensitive method for verifying its identity.[4][5][6][7]
Predicting the Mass Spectrum of 1-(Cyclopropylmethyl)piperazine
The fragmentation of N-substituted piperazines in a mass spectrometer is a well-understood process, typically involving cleavages at the bonds alpha to the nitrogen atoms.[8][9][10][11] By understanding these general principles, we can predict the key fragments for 1-(Cyclopropylmethyl)piperazine under common ionization techniques like Electron Ionization (EI) and Electrospray Ionization (ESI).
Electron Ionization (EI): In EI-MS, the molecule is bombarded with high-energy electrons, leading to extensive fragmentation. This "hard" ionization technique is excellent for providing a detailed fragmentation fingerprint of the molecule.
Electrospray Ionization (ESI): ESI is a "soft" ionization technique that typically results in the formation of a protonated molecule, [M+H]+, with minimal fragmentation. This is particularly useful for confirming the molecular weight of the compound. Tandem mass spectrometry (MS/MS) can then be employed to induce and analyze fragmentation of the protonated molecule.
Expected Fragmentation Pathways
The primary fragmentation pathways for 1-(Cyclopropylmethyl)piperazine are expected to involve:
-
Alpha-cleavage adjacent to the piperazine nitrogens: This can lead to the loss of the cyclopropylmethyl group or cleavage within the piperazine ring itself.
-
Cleavage of the cyclopropylmethyl substituent: The bond between the cyclopropyl ring and the methylene group, or the bond between the methylene group and the piperazine nitrogen, are likely points of cleavage.
-
Ring opening of the piperazine moiety: This can lead to a variety of smaller fragment ions.
Predicted Fragmentation of 1-(Cyclopropylmethyl)piperazine
Caption: Predicted Electron Ionization fragmentation pathway for 1-(Cyclopropylmethyl)piperazine.
Comparative Analysis: Mass Spectrometry vs. Other Techniques
To provide a holistic view, it's essential to compare the utility of mass spectrometry with other common analytical techniques for structural confirmation.
| Technique | Information Provided | Strengths | Limitations |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, small sample requirement, rapid analysis. Provides connectivity information through fragmentation. | Isomers can be difficult to distinguish without tandem MS. Fragmentation can be complex to interpret. |
| Nuclear Magnetic Resonance (NMR) | Detailed carbon-hydrogen framework and connectivity. | Unambiguous structure determination. Provides information on stereochemistry. | Lower sensitivity, larger sample requirement, longer analysis time. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of functional groups. | Rapid and non-destructive. Good for initial screening. | Provides limited information on the overall molecular structure. |
Experimental Protocol: Acquiring the Mass Spectrum of 1-(Cyclopropylmethyl)piperazine
This protocol outlines a general procedure for obtaining a mass spectrum of 1-(Cyclopropylmethyl)piperazine using a standard Gas Chromatography-Mass Spectrometry (GC-MS) system with an EI source.
Experimental Workflow for GC-MS Analysis
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Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
